molecular formula C12H18N2O B150744 (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol CAS No. 914349-22-7

(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol

Cat. No.: B150744
CAS No.: 914349-22-7
M. Wt: 206.28 g/mol
InChI Key: FOCPWJSNYIBBQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-(pyridin-4-ylmethyl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c15-10-12-3-7-14(8-4-12)9-11-1-5-13-6-2-11/h1-2,5-6,12,15H,3-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCPWJSNYIBBQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434883
Record name {1-[(Pyridin-4-yl)methyl]piperidin-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-22-7
Record name 1-(4-Pyridinylmethyl)-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {1-[(Pyridin-4-yl)methyl]piperidin-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol, with the molecular formula C12H18N2O, is a heterocyclic compound of interest in medicinal chemistry due to its structural motifs—a pyridine ring linked to a piperidine methanol scaffold.[1][2] This guide provides a comprehensive overview of the essential analytical techniques and methodologies required for the unambiguous structure elucidation and characterization of this molecule. Detailed experimental protocols for spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are presented alongside predicted data based on closely related analogues. Furthermore, a plausible synthetic route is outlined, and the logical workflow for its structural verification is visualized. This document serves as a technical resource for researchers engaged in the synthesis, characterization, and application of novel piperidine-based compounds.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C12H18N2O

  • Molecular Weight: 206.29 g/mol [1]

  • CAS Number: 914349-22-7[1]

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.55d2HPyridine H-2, H-6
~7.25d2HPyridine H-3, H-5
~3.50s2HPyridine-CH ₂-N
~3.48d2HCH ₂-OH
~2.85m2HPiperidine H-2e, H-6e
~2.10t2HPiperidine H-2a, H-6a
~1.70m2HPiperidine H-3e, H-5e
~1.50m1HPiperidine H-4
~1.30m2HPiperidine H-3a, H-5a
~1.6 (br s)s1HOH

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~150.0Pyridine C-2, C-6
~149.5Pyridine C-4
~124.0Pyridine C-3, C-5
~67.5C H₂-OH
~63.0Pyridine-C H₂-N
~53.0Piperidine C-2, C-6
~40.0Piperidine C-4
~29.0Piperidine C-3, C-5
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/zProposed Fragment
206[M]⁺ (Molecular Ion)
175[M - CH₂OH]⁺
92[C₅H₄N-CH₂]⁺ (Pyridylmethyl fragment)
114[M - C₅H₄N-CH₂]⁺
Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Table 4: Predicted IR Spectral Data

Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch (alcohol)
3050-3000C-H stretch (aromatic)
2950-2800C-H stretch (aliphatic)
1600, 1500C=C and C=N stretch (pyridine ring)
1450C-H bend (aliphatic)
1050C-O stretch (primary alcohol)

Synthesis Pathway

A common and efficient method for the synthesis of this compound is through reductive amination. This involves the reaction of 4-pyridinecarboxaldehyde with 4-piperidinemethanol in the presence of a reducing agent.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 4-Pyridinecarboxaldehyde product This compound reactant1->product 1. reactant2 4-Piperidinemethanol reactant2->product 1. reagent1 Sodium Triacetoxyborohydride (Reducing Agent) reagent1->product 2. reagent2 Dichloroethane (Solvent) reagent2->product Elucidation_Workflow synthesis Synthesis and Purification ms Mass Spectrometry (MS) - Confirm Molecular Weight synthesis->ms ir Infrared (IR) Spectroscopy - Identify Functional Groups synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) - Elucidate Connectivity synthesis->nmr structure Structure Confirmed ms->structure ir->structure nmr->structure

References

Technical Guide: (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol (CAS 914349-22-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for the specific compound (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol. This guide provides a summary of available information and presents plausible methodologies based on related compounds.

Introduction

This compound, with CAS number 914349-22-7, is a chemical compound containing a pyridine ring linked via a methylene bridge to a piperidine-4-methanol scaffold.[][2][3] While this specific molecule is available from several suppliers for research purposes, comprehensive studies detailing its synthesis, biological activity, and mechanism of action are not readily found in peer-reviewed literature. This guide aims to consolidate the available chemical data and propose a potential synthetic route and a general workflow for its biological evaluation, based on the chemistry of its structural analogs.

Chemical and Physical Properties

Quantitative data for the target compound is sparse. The following table summarizes its known properties and includes data for structurally related compounds to provide context.

PropertyThis compound1-Methyl-4-piperidinemethanol4-Piperidinemethanol
CAS Number 914349-22-720691-89-8[4][5]6457-49-4[6]
Molecular Formula C12H18N2O[2]C7H15NO[4][5]C6H13NO[6]
Molecular Weight 206.28 g/mol [2]129.20 g/mol [5]115.17 g/mol [6]
Boiling Point 337.9±17.0 °C (Predicted)[2]Not available118-120 °C/10 mmHg
Density 1.099 g/cm³ (Predicted)[2]Not availableNot available
Storage Temperature Not specifiedNot specifiedNot specified

Proposed Synthesis

A plausible synthetic route for this compound involves the reductive amination of 4-pyridinecarboxaldehyde with 4-piperidinemethanol. This common organic reaction is widely used to form C-N bonds.

Experimental Protocol: Reductive Amination

Materials:

  • 4-Piperidinemethanol (1.0 eq)

  • 4-Pyridinecarboxaldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., Dichloromethane/Methanol mixture)

Procedure:

  • To a solution of 4-piperidinemethanol (1.0 eq) in 1,2-dichloroethane, add 4-pyridinecarboxaldehyde (1.0 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, this compound.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product A 4-Piperidinemethanol F Reaction at Room Temperature A->F B 4-Pyridinecarboxaldehyde B->F C Sodium triacetoxyborohydride C->F D 1,2-Dichloroethane (Solvent) D->F E Acetic Acid (Catalyst) E->F G Work-up (Quenching, Extraction, Drying) F->G H Purification (Column Chromatography) G->H I This compound H->I

Proposed synthesis workflow for this compound.

Potential Biological Activity and Screening

The biological activity of this compound has not been reported. However, the piperidine and pyridine moieties are common scaffolds in many biologically active compounds. For instance, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been investigated for its role as an NLRP3 inflammasome inhibitor. Given its chemical structure, a general workflow for identifying its potential therapeutic value would involve a series of in vitro and in vivo assays.

G cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development cluster_approval Regulatory Approval A Compound Synthesis & Characterization B High-Throughput Screening (HTS) A->B C Hit Identification B->C D Lead Optimization C->D E In Vitro Pharmacology (ADME/Tox) D->E F In Vivo Efficacy & Safety Studies E->F G Phase I (Safety) F->G H Phase II (Efficacy & Dosing) G->H I Phase III (Large-scale Efficacy) H->I J New Drug Application (NDA) Submission I->J

General drug discovery and development workflow.

Conclusion

This compound is a readily available chemical compound for research purposes. While specific data on its biological effects are lacking, its chemical structure suggests potential for further investigation in drug discovery programs. The proposed synthesis protocol provides a viable route for its preparation in a laboratory setting. Future research should focus on its biological screening to elucidate any potential therapeutic applications.

References

Physicochemical Characterization of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the compound (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol. Due to the limited availability of experimental data in public literature, this document presents known properties and outlines detailed experimental protocols for the determination of key physicochemical parameters. This information is crucial for researchers in drug discovery and development to understand the compound's behavior, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Core Physicochemical Data

A summary of the available and predicted physicochemical data for this compound is presented below. It is important to note that while some basic properties are confirmed, others are based on computational predictions and should be verified through experimental analysis.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂OCymitQuimica[1]
Molecular Weight 206.289 g/mol CymitQuimica[1]
Physical Form SolidCymitQuimica[1]
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa Not available-
logP Not available-

Experimental Protocols for Physicochemical Characterization

To supplement the available data, the following sections detail standardized experimental protocols for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad melting range often suggests the presence of impurities.

Protocol: Capillary Melting Point Method

  • Sample Preparation: A small, dry sample of this compound is finely powdered.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a more precise measurement.

  • Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range represents the melting point of the substance.

Solubility Determination

Solubility is a crucial parameter that influences a drug's bioavailability. The following protocol describes a common method for determining the aqueous solubility of a compound.

Protocol: Shake-Flask Method

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer system) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A clear aliquot of the supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with basic nitrogen atoms like this compound, determining the pKa of its conjugate acid is essential for understanding its ionization state at different pH values.

Protocol: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is incrementally added to the sample solution. The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the basic sites have been protonated.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.

Protocol: Shake-Flask Method

  • System Preparation: A biphasic system is prepared using n-octanol (as the organic phase) and water (or a pH 7.4 buffer to determine logD) that have been mutually saturated.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed flask.

  • Equilibration: The flask is agitated for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Experimental Workflow and Data Relationships

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel compound like this compound, highlighting the logical relationships between different experimental determinations.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_data_analysis Data Analysis & Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure_Verification Structure Verification (NMR, MS) Purification->Structure_Verification Melting_Point Melting Point Determination Structure_Verification->Melting_Point Solubility Aqueous Solubility (Shake-Flask) Structure_Verification->Solubility pKa pKa Determination (Potentiometric Titration) Structure_Verification->pKa logP logP Determination (Shake-Flask) Structure_Verification->logP ADME_Prediction ADME Property Prediction Solubility->ADME_Prediction Formulation_Development Pre-formulation Studies Solubility->Formulation_Development pKa->ADME_Prediction pKa->Formulation_Development logP->ADME_Prediction

Caption: General workflow for the synthesis and physicochemical characterization of a chemical entity.

This comprehensive guide provides foundational knowledge for the physicochemical characterization of this compound. The outlined experimental protocols offer a clear path for researchers to obtain the necessary data to advance their drug discovery and development efforts. The successful characterization of these properties is a critical step in evaluating the potential of this compound as a therapeutic agent.

References

The Pyridinylmethylpiperidine Scaffold: A Comprehensive Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridinylmethylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of a diverse range of biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action associated with this versatile scaffold. By presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways, this document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics. The inherent structural features of the pyridinylmethylpiperidine core, combining a basic piperidine ring with an aromatic pyridine moiety, allow for multifaceted interactions with various biological targets, leading to a broad spectrum of pharmacological effects.

Data Presentation: Quantitative Biological Activity

The biological activity of pyridinylmethylpiperidine derivatives has been extensively evaluated across various therapeutic areas. The following tables summarize key quantitative data, providing a comparative overview of the potency and efficacy of selected compounds.

Table 1: Analgesic Activity of Pyridinylmethylpiperidine Derivatives

Compound IDStructureTargetAssayPotency (ED₅₀/IC₅₀/Kᵢ)Reference
1 3-Methyl-4-(N-phenylamido)piperidine derivativeµ-Opioid ReceptorMouse Hot-Plate (i.v.)ED₅₀ = 0.44 mg/kg[1]
2 N-[4-phenyl-1-(2-phenethyl)-4-piperidyl]-N-phenylpropanamideµ-Opioid ReceptorMouse Hot-Plate (i.v.)High Therapeutic Index (TI = 223)[1]
3 (3R, 4S)-3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-olµ-Opioid ReceptorRadioligand Binding AssayKᵢ = 0.0021 nM[2]
4 cis-1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-3-methyl-4-[N-(2-fluorophenyl)methoxyacetamido]piperidineµ-Opioid ReceptorMouse Hot-Plate (i.v.)13,036 times more potent than morphine[3]

Table 2: Central Nervous System (CNS) Activity of Pyridinylmethylpiperidine Derivatives

Compound IDStructureTargetAssayPotency (IC₅₀/Kᵢ)Reference
5 (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamide derivativeDopamine D2 Receptor[³H]spiperone BindingIC₅₀ ≈ 1 nM[4]
6 6-chloro-2-(1-piperazinyl)pyrazineSerotonin ReceptorsCentral Serotoninmimetic ActivityPotent central activity[5]
7 (3,4-dichlorophenyl)​-[4-​[(6-​azetidin-​1-​ylpyridin-​2-​yl)​methylamino]​methyl]​piperidin-​1-​yl]​methanone5-HT₁ₐ ReceptorRadioligand Binding AssaypKᵢ > 8[3]

Table 3: Anticancer and Antimicrobial Activity of Piperidine and Pyridine Derivatives

Compound IDStructureActivityAssayPotency (IC₅₀/MIC)Reference
8 Piperidinothiosemicarbazone derivativeAntitubercularBroth MicrodilutionMIC = 0.5-4 µg/mL against resistant M. tuberculosis[6]
9 4-heteroaryl-5-aryl-(2H)-1,2,3-triazole CA-4 analogueAnticancerNCI-60 Cell Line ScreenGI₅₀ < 10 nM against 80% of cell lines[7]
10 1-(1H-benzo[d]imidazol-2-yl)-3-(6-(2,4-dichlorophenyl)-[3][8][9]triazolo[3,4-b][3][9][10]thiadiazol-3-yl) propan-1-oneAnticancerNCI-60 Cell Line ScreenGI₅₀ = 0.20–2.58 µM[11]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of pyridinylmethylpiperidine scaffolds are provided below.

Mouse Hot-Plate Test for Analgesic Activity

This method is used to assess the central analgesic activity of a compound by measuring the latency of a mouse's response to a thermal stimulus.

Protocol:

  • Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5 °C.

  • Animals: Male or female mice weighing 20-25 g are used. Animals are acclimatized to the laboratory environment for at least one hour before testing.

  • Procedure:

    • A baseline reaction time is determined for each mouse by placing it on the hot plate and recording the time (in seconds) it takes to elicit a nocifensive response, such as licking a hind paw or jumping. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

    • The test compound or vehicle control is administered to the mice, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection.

    • At predetermined time intervals after drug administration (e.g., 15, 30, 60, and 120 minutes), each mouse is again placed on the hot plate, and the reaction time is recorded.

  • Data Analysis: The analgesic effect is expressed as the increase in reaction time compared to the baseline or as the percentage of the maximum possible effect (%MPE). The ED₅₀ (the dose that produces a 50% maximal effect) can be calculated from the dose-response curve.[12][13]

Receptor Binding Assay for Opioid Receptor Affinity

This in vitro assay measures the affinity of a compound for a specific receptor, in this case, opioid receptors, by competing with a radiolabeled ligand.

Protocol:

  • Materials:

    • Cell membranes expressing the opioid receptor of interest (e.g., µ, δ, or κ).

    • Radioligand (e.g., [³H]DAMGO for µ-opioid receptors).

    • Test compounds at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Total binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., naloxone).

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.

    • The Kᵢ value (the equilibrium dissociation constant for the test compound) is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[14][15]

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Materials:

    • Cancer cell lines of interest.

    • 96-well plates.

    • Complete cell culture medium.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the untreated control.

    • The IC₅₀ or GI₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.[3][8][10]

Broth Microdilution Assay for Antimicrobial Susceptibility

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Materials:

    • Bacterial or fungal strains.

    • 96-well microtiter plates.

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Test compound serially diluted.

  • Procedure:

    • Prepare serial twofold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

    • Prepare a standardized inoculum of the microorganism (e.g., adjusted to a 0.5 McFarland standard).

    • Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[1][16]

Signaling Pathways and Mechanisms of Action

Pyridinylmethylpiperidine scaffolds exert their biological effects by modulating various signaling pathways. Their structural features allow them to interact with key receptors and enzymes, primarily in the central nervous system.

Opioid Receptor Signaling

Many pyridinylmethylpiperidine derivatives exhibit potent analgesic properties through their interaction with opioid receptors, particularly the µ-opioid receptor (MOR). As G-protein coupled receptors (GPCRs), their activation initiates a cascade of intracellular events.

Opioid_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pyridinylmethylpiperidine Pyridinylmethylpiperidine MOR µ-Opioid Receptor (GPCR) Pyridinylmethylpiperidine->MOR Binds to Gi_protein Gi/o Protein MOR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits Ion_Channels Ion Channels (Ca²⁺ influx ↓, K⁺ efflux ↑) Gi_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Modulates (long-term effects) Ion_Channels->Analgesia Leads to

Caption: Opioid receptor signaling pathway initiated by a pyridinylmethylpiperidine agonist.

Upon binding of an agonist, the µ-opioid receptor activates inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Simultaneously, the G-protein βγ subunits modulate ion channels, causing a decrease in Ca²⁺ influx and an increase in K⁺ efflux. These events hyperpolarize the neuron, reducing its excitability and leading to the analgesic effect.

Dopamine Receptor Signaling

Certain pyridinylmethylpiperidine derivatives act as antagonists at dopamine D2 receptors, a key mechanism for antipsychotic drugs. D2 receptors are also GPCRs coupled to inhibitory G-proteins.

Dopamine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Activates Pyridinylmethylpiperidine\nAntagonist Pyridinylmethylpiperidine Antagonist Pyridinylmethylpiperidine\nAntagonist->D2R Blocks Gi_protein Gi/o Protein D2R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Antipsychotic_Effect Antipsychotic_Effect PKA->Antipsychotic_Effect Leads to

Caption: Dopamine D2 receptor signaling pathway antagonized by a pyridinylmethylpiperidine derivative.

By blocking the binding of dopamine to D2 receptors, these antagonists prevent the inhibition of adenylyl cyclase, leading to a normalization of cAMP levels and PKA activity in overactive dopaminergic pathways. This modulation of dopamine signaling is believed to be a primary mechanism for their antipsychotic effects.[4]

Serotonin Receptor Signaling

The serotonergic system is another important target for pyridinylmethylpiperidine compounds, with some derivatives acting as potent and selective agonists at 5-HT₁ₐ receptors. These receptors are also Gi/o-coupled GPCRs.

Serotonin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pyridinylmethylpiperidine\nAgonist Pyridinylmethylpiperidine Agonist 5HT1A_R 5-HT₁ₐ Receptor (GPCR) Pyridinylmethylpiperidine\nAgonist->5HT1A_R Activates Gi_protein Gi/o Protein 5HT1A_R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Produces Anxiolytic_Antidepressant_Effects Anxiolytic_Antidepressant_Effects cAMP->Anxiolytic_Antidepressant_Effects Leads to

Caption: Serotonin 5-HT₁ₐ receptor signaling activated by a pyridinylmethylpiperidine agonist.

Activation of presynaptic 5-HT₁ₐ autoreceptors by these agonists leads to a decrease in the firing rate of serotonergic neurons and a reduction in serotonin release. Postsynaptically, activation of 5-HT₁ₐ receptors also contributes to the overall therapeutic effect. The net result of this modulation is the anxiolytic and antidepressant effects observed with these compounds.[3][13]

Conclusion

The pyridinylmethylpiperidine scaffold represents a highly versatile and valuable platform in drug discovery. Its derivatives have demonstrated a wide range of biological activities, targeting key receptors and enzymes involved in various pathological conditions. The structure-activity relationship studies highlighted in this guide underscore the importance of specific substitutions on both the pyridine and piperidine rings in determining potency and selectivity. The detailed experimental protocols and signaling pathway diagrams provided herein offer a solid foundation for researchers to design and evaluate novel pyridinylmethylpiperidine-based compounds with improved therapeutic profiles. Further exploration of this scaffold holds significant promise for the development of next-generation therapeutics for a multitude of diseases.

References

Discovery of Novel (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document will detail synthetic strategies applicable to the core scaffold, present quantitative data from analogous compound series to inform design hypotheses, and outline relevant experimental protocols for biological evaluation. The insights are drawn from research on related piperidine and pyridine-containing molecules, particularly those investigated as kinase inhibitors and agents targeting other key biological pathways.

Synthetic Protocols

The synthesis of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol analogs can be approached through several established synthetic routes. The key steps typically involve the formation of the piperidine core, followed by N-alkylation with a pyridine derivative and modification of the methanol moiety.

General Synthesis of the Core Scaffold

A common method for the synthesis of the parent scaffold involves the reductive amination of 4-hydroxymethylpiperidine with pyridine-4-carboxaldehyde, followed by reduction of the resulting imine. Alternatively, N-alkylation of 4-hydroxymethylpiperidine with 4-(chloromethyl)pyridine or a similar electrophile can be employed.

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on standard organic chemistry principles.

Materials:

  • 4-Piperidinemethanol

  • Pyridine-4-carboxaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-piperidinemethanol (1.0 eq) in dichloroethane (DCE), add pyridine-4-carboxaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Synthesis of Analogs

Modification of the core structure can be achieved by using substituted starting materials or by further derivatization of the parent compound. For instance, analogs with substitutions on the pyridine ring can be synthesized using appropriately substituted pyridine-4-carboxaldehydes. Modifications on the piperidine ring are more complex and may require a multi-step synthesis starting from a different piperidine precursor.

Data from Analogous Kinase Inhibitor Programs

While specific quantitative data for a series of this compound analogs is not available, data from structurally related kinase inhibitors can provide valuable insights for designing new compounds. The following tables summarize structure-activity relationships (SAR) for 4-(pyrazol-3-yl)-pyridine derivatives as JNK3 inhibitors, which share the pyridyl-piperidine connectivity concept.[1]

Table 1: In Vitro Activity of 4-(Pyrazol-3-yl)-pyridine Analogs against JNK3 [1]

Compound IDPyridine Substitution (X)Pyrazole Substitution (R¹)JNK3 IC₅₀ (nM)[1]p38 IC₅₀ (µM)[1]
12 HH160>20
13 ClH80>20
14 ClMe120>20

Data extracted from a study on 4-(pyrazol-3-yl)-pyridines as JNK inhibitors.[1]

SAR Insights from Analogs:

  • Pyridine Substitution: The introduction of a chlorine atom at the 5-position of the pyridine ring (Compound 13 ) resulted in a two-fold increase in potency against JNK3 compared to the unsubstituted analog (Compound 12 ).[1] This suggests that exploring substitutions on the pyridine ring of the this compound scaffold could be a fruitful strategy for enhancing biological activity.

  • Pyrazole N-Alkylation: N-alkylation of the pyrazole ring (Compound 14 ) led to a slight decrease in potency.[1] This highlights the sensitivity of the target binding to substitutions at this position.

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel this compound analogs, a variety of in vitro and in vivo assays can be employed. The choice of assays will depend on the intended therapeutic target. Below are representative protocols for kinase inhibition and cell proliferation assays, which are common starting points for the evaluation of new chemical entities in oncology and other disease areas.

Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro potency of a compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (analogs)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • In a microplate, add the kinase, substrate, and test compound to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds (analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Visualizations

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and initial biological evaluation of novel analogs.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (Substituted Pyridines & Piperidines) Reaction Chemical Synthesis (e.g., Reductive Amination) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Assays (Kinase Inhibition, Cell Proliferation) Characterization->InVitro Test Analogs DataAnalysis Data Analysis (IC50/GI50 Determination) InVitro->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR SAR->Start Design Next Generation

Caption: General workflow for the synthesis and evaluation of novel analogs.

Illustrative Kinase Signaling Pathway

The following diagram depicts a simplified, hypothetical signaling pathway that could be targeted by kinase inhibitors developed from the this compound scaffold.

G cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., JNK) Receptor->Kinase1 Activates Kinase2 Downstream Kinase Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellResponse Cellular Response (Proliferation, Survival) TranscriptionFactor->CellResponse Regulates Inhibitor This compound Analog Inhibitor->Kinase1 Inhibits

Caption: Simplified hypothetical kinase signaling pathway targeted by analogs.

The this compound scaffold holds potential for the development of novel therapeutic agents, particularly in the area of kinase inhibition. While comprehensive SAR data for a broad series of direct analogs is not yet publicly available, the synthetic routes and biological evaluation methods outlined in this guide provide a solid foundation for initiating such a drug discovery program. By leveraging the knowledge gained from structurally related compound series, researchers can rationally design and synthesize new analogs with the potential for enhanced potency, selectivity, and favorable drug-like properties. Further investigation into this chemical space is warranted to fully explore its therapeutic potential.

References

Prospective Technical Guide for the Central Nervous System Research of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the central nervous system (CNS) applications of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol is limited. This guide is a prospective document intended for researchers, scientists, and drug development professionals. It provides a framework for the investigation of this compound based on the known pharmacology of structurally related piperidine derivatives and established CNS drug discovery protocols.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations allow for potent and selective interactions with a variety of CNS receptors and transporters.[3][4] The compound this compound combines this key piperidine core with a pyridin-4-ylmethyl group, a feature also present in molecules with CNS activity. This unique combination suggests potential for modulation of various neurotransmitter systems.

This technical guide outlines a hypothetical research and development pathway for this compound, from synthesis to preclinical evaluation, to explore its potential as a novel CNS-active agent.

Synthesis and Characterization

While a specific, published synthesis for this compound was not identified in the initial literature search, a plausible synthetic route can be proposed based on established chemical methodologies for analogous compounds. A common and efficient method for creating N-substituted piperidines is through reductive amination.[5]

Proposed Synthetic Pathway:

A potential synthesis could involve the reductive amination of 4-piperidinemethanol with pyridine-4-carboxaldehyde.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-Piperidinemethanol 4-Piperidinemethanol Reductive Amination Reductive Amination 4-Piperidinemethanol->Reductive Amination Pyridine-4-carboxaldehyde Pyridine-4-carboxaldehyde Pyridine-4-carboxaldehyde->Reductive Amination this compound this compound Reductive Amination-> this compound Reducing Agent (e.g., NaBH(OAc)3) Reducing Agent (e.g., NaBH(OAc)3) Reducing Agent (e.g., NaBH(OAc)3)->Reductive Amination

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of 4-piperidinemethanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add pyridine-4-carboxaldehyde (1 equivalent).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization: The final compound should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Preclinical Evaluation Strategy

A tiered approach is recommended for the preclinical evaluation of this compound, starting with in vitro screening to identify potential biological targets, followed by in vivo studies to assess efficacy and safety.

G In Vitro Screening In Vitro Screening In Vivo Behavioral Models In Vivo Behavioral Models In Vitro Screening->In Vivo Behavioral Models Promising Activity ADMET & Toxicology ADMET & Toxicology In Vivo Behavioral Models->ADMET & Toxicology Efficacy Confirmed Lead Optimization Lead Optimization ADMET & Toxicology->Lead Optimization Favorable Profile Lead Optimization->In Vitro Screening Iterative Improvement

Caption: Preclinical evaluation workflow for a novel CNS compound.

In Vitro Pharmacology

Given the structural motifs present in the target compound, initial in vitro screening should focus on targets known to be modulated by piperidine-containing ligands.

Potential CNS Targets and Corresponding Assays:

Potential Target Class Specific Targets Primary In Vitro Assay Secondary In Vitro Assay
Monoamine Transporters Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET)Radioligand Binding Assays (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT)Neurotransmitter Uptake Assays in synaptosomes or cell lines expressing the transporters
GPCRs Sigma-1 Receptor (σ₁R), Histamine H3 Receptor (H₃R), Dopamine Receptors (D₂-like), Serotonin Receptors (5-HT₂A, 5-HT₁A)Radioligand Binding Assays (e.g., --INVALID-LINK---pentazocine for σ₁R)Functional Assays (e.g., GTPγS binding, calcium mobilization, or cAMP assays)[6]
Ion Channels NMDA ReceptorsRadioligand Binding Assays (e.g., [³H]MK-801)Electrophysiology (e.g., patch-clamp on cultured neurons or Xenopus oocytes expressing specific NMDA receptor subtypes)[4][7]

Experimental Protocol: Radioligand Binding Assay (General)

  • Preparation of Membranes: Prepare cell membranes from tissues or cultured cells expressing the target receptor or transporter.

  • Incubation: Incubate the membranes with a specific radioligand and varying concentrations of the test compound in a suitable buffer.

  • Separation: After reaching equilibrium, separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

In Vivo Pharmacology

Based on the in vitro profile, appropriate in vivo models should be selected to assess the compound's efficacy in relevant CNS disorders.[8][9][10][11][12]

Potential In Vivo Models:

Potential Therapeutic Area In Vivo Model Primary Readout
Depression/Anxiety Forced Swim Test, Tail Suspension Test, Elevated Plus MazeImmobility time, Time spent in open arms
Psychosis/Schizophrenia Amphetamine- or MK-801-induced Hyperlocomotion, Prepulse InhibitionLocomotor activity, Startle response
Neurodegeneration (e.g., Parkinson's Disease) MPTP-induced mouse modelRotarod performance, Dopaminergic neuron counts (post-mortem)
Cognitive Enhancement Morris Water Maze, Novel Object RecognitionEscape latency, Discrimination index

Experimental Protocol: Elevated Plus Maze (for Anxiety)

  • Apparatus: Use a plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Acclimatization: Acclimate the animals (typically mice or rats) to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound or vehicle to the animals at a predetermined time before the test.

  • Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore for a set period (e.g., 5 minutes).

  • Data Collection: Record the time spent in the open and closed arms and the number of entries into each arm using an automated tracking system.

  • Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries as measures of anxiolytic-like activity.

Hypothetical Signaling Pathway Involvement

Should in vitro screening reveal high affinity for a specific target, for instance, the Sigma-1 receptor (σ₁R), a key modulator of various neurotransmitter systems, the compound's effect on downstream signaling could be investigated.[6]

cluster_membrane Endoplasmic Reticulum Membrane Sigma1R Sigma-1 Receptor (σ₁R) IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_Release Ca²⁺ Release IP3R->Ca_Release Triggers Compound This compound Compound->Sigma1R Binds to Neuronal_Activity Modulation of Neuronal Activity Ca_Release->Neuronal_Activity

Caption: Hypothetical modulation of the Sigma-1 receptor signaling pathway.

Data Presentation

Quantitative data from the proposed experiments should be systematically collected and organized for clear interpretation and comparison.

Table 1: Hypothetical In Vitro Binding Affinities (Ki, nM)

CompoundDATSERTNETσ₁RH₃RD₂5-HT₂A
This compound 550890>100015250450600
Reference Compound 1 (e.g., DAT Inhibitor) 20500150>1000>100080300
Reference Compound 2 (e.g., σ₁R Ligand) >1000>1000>10005800>1000>1000

Table 2: Hypothetical In Vivo Efficacy Data

CompoundDose (mg/kg, i.p.)Forced Swim Test (% Reduction in Immobility)Elevated Plus Maze (% Increase in Open Arm Time)
This compound 110%15%
335%40%
1060%75%
Reference Compound (e.g., Fluoxetine) 1055%70%

Conclusion

While direct experimental data for this compound in CNS research is not yet prominent in the public domain, its chemical structure suggests a high potential for interaction with key neurological targets. The systematic approach outlined in this guide, encompassing synthesis, multi-tiered in vitro and in vivo screening, and investigation of potential signaling pathways, provides a robust framework for elucidating the pharmacological profile of this and other novel piperidine-based compounds. Such investigations are crucial for the discovery of next-generation therapeutics for a range of CNS disorders.

References

Methodological & Application

Synthesis of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol from 4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol from 4-piperidinemethanol. Two primary and effective synthetic strategies are presented: N-alkylation and reductive amination. These protocols are designed to be detailed and reproducible for professionals in the field of organic synthesis and drug development.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. The piperidine and pyridine moieties are common scaffolds in drug discovery due to their favorable physicochemical properties and their ability to interact with a wide range of biological targets. The efficient and scalable synthesis of this intermediate is therefore of significant interest.

Synthetic Strategies

Two robust methods for the synthesis of this compound from 4-piperidinemethanol are detailed below:

  • Reductive Amination: This one-pot reaction involves the condensation of 4-piperidinemethanol with pyridine-4-carboxaldehyde to form an iminium ion intermediate, which is subsequently reduced in situ to the desired tertiary amine. This method is often preferred due to its efficiency and the commercial availability of the starting materials.[1][2]

  • N-Alkylation: This method involves the direct alkylation of the secondary amine of 4-piperidinemethanol with a suitable 4-picolyl halide, such as 4-(chloromethyl)pyridine. This reaction typically proceeds via an SN2 mechanism and is carried out in the presence of a base.[3][4][5][6][7]

Protocol 1: Synthesis via Reductive Amination

This protocol details the synthesis of this compound through the reductive amination of 4-piperidinemethanol with pyridine-4-carboxaldehyde using sodium triacetoxyborohydride.

Experimental Protocol

Materials:

  • 4-Piperidinemethanol

  • Pyridine-4-carboxaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-piperidinemethanol (1.0 eq), pyridine-4-carboxaldehyde (1.0 eq), and 1,2-dichloroethane (to achieve a concentration of 0.1-0.2 M).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the pure this compound.

Data Presentation
Reagent/ProductMolecular Weight ( g/mol )Molar EquivalentsQuantity
4-Piperidinemethanol115.171.0(Specify amount)
Pyridine-4-carboxaldehyde107.111.0(Specify amount)
Sodium triacetoxyborohydride211.941.5(Specify amount)
This compound206.29-(Record yield)

Process Workflow

Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 4-Piperidinemethanol + Pyridine-4-carboxaldehyde Imine_Formation Stir at RT (1-2h) (Iminium Ion Formation) Reactants->Imine_Formation Solvent 1,2-Dichloroethane Solvent->Imine_Formation Reduction Add NaBH(OAc)₃ Stir at RT (12-18h) Imine_Formation->Reduction Quench Quench with NaHCO₃ Reduction->Quench Extract Extract with DCM Quench->Extract Dry Dry over MgSO₄ Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Product Purify->Product

Reductive Amination Workflow

Protocol 2: Synthesis via N-Alkylation

This protocol outlines the synthesis of this compound by the N-alkylation of 4-piperidinemethanol with 4-(chloromethyl)pyridine hydrochloride.

Experimental Protocol

Materials:

  • 4-Piperidinemethanol

  • 4-(Chloromethyl)pyridine hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-piperidinemethanol (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous N,N-dimethylformamide (to achieve a concentration of 0.1-0.5 M).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 4-(chloromethyl)pyridine hydrochloride (1.1-1.2 eq) portion-wise to the stirred suspension.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) if the reaction is sluggish. Monitor the progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain the pure this compound.

Data Presentation
Reagent/ProductMolecular Weight ( g/mol )Molar EquivalentsQuantity
4-Piperidinemethanol115.171.0(Specify amount)
4-(Chloromethyl)pyridine hydrochloride164.031.1-1.2(Specify amount)
Potassium carbonate138.212.0-3.0(Specify amount)
This compound206.29-(Record yield)

Process Workflow

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactant 4-Piperidinemethanol Stirring Stir at RT (30 min) Reactant->Stirring Base K₂CO₃ Base->Stirring Solvent Anhydrous DMF Solvent->Stirring Alkylation Add 4-(chloromethyl)pyridine Stir at RT (12-24h) Stirring->Alkylation Quench Pour into Water Alkylation->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Product Purify->Product

References

Application Note: Synthesis of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol, a valuable building block in medicinal chemistry. The synthesis is achieved through a one-pot reductive amination reaction between piperidin-4-ylmethanol and pyridine-4-carbaldehyde. Sodium triacetoxyborohydride is utilized as a mild and selective reducing agent, ensuring high yield and purity of the target compound. This method offers a reliable and scalable route for producing this key intermediate for pharmaceutical research and development.

Introduction

Reductive amination is a cornerstone of modern organic synthesis, particularly in the construction of complex amine-containing molecules for the pharmaceutical industry.[1] This reaction forms a carbon-nitrogen bond by reacting a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[2][3] The piperidine moiety is a prevalent scaffold in numerous approved drugs due to its favorable physicochemical properties.[2][4] The target molecule, this compound, incorporates both a piperidine and a pyridine ring, making it a versatile intermediate for creating diverse compound libraries for biological screening.

This protocol details a highly efficient and selective method using sodium triacetoxyborohydride (STAB).[5] STAB is a preferred reagent for reductive aminations due to its mild nature, which tolerates a wide variety of functional groups, and its ease of handling compared to other hydride reagents.[5][6] The reaction proceeds cleanly under ambient conditions, providing a straightforward and scalable synthesis.

Reaction Scheme

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
Piperidin-4-ylmethanol≥97%Commercial
Pyridine-4-carbaldehyde≥98%Commercial
Sodium triacetoxyborohydride (STAB)≥95%Commercial
Dichloromethane (DCM), anhydrous≥99.8%Commercial
Saturated aqueous sodium bicarbonate (NaHCO₃)ReagentIn-house
Anhydrous magnesium sulfate (MgSO₄)ReagentCommercial
Methanol (MeOH)ACS GradeCommercial
Ethyl acetate (EtOAc)ACS GradeCommercial
HexanesACS GradeCommercial

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add piperidin-4-ylmethanol (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to make a 0.1 M solution.

  • Reagent Addition: Add pyridine-4-carbaldehyde (1.05 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: To the stirring mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.[1] A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.[7]

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.[7] Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.[7]

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 0-10% methanol in dichloromethane or a suitable ethyl acetate/hexanes mixture to afford the pure this compound.[7]

Data Presentation

The following table summarizes the quantitative data for a representative synthesis.

CompoundMolecular Weight ( g/mol )MolesEquivalentsAmount UsedProduct Yield (g)Product Yield (%)Purity (by LC-MS)
Piperidin-4-ylmethanol115.1710.0 mmol1.01.15 g---
Pyridine-4-carbaldehyde107.1110.5 mmol1.051.12 g---
Sodium triacetoxyborohydride211.9415.0 mmol1.53.18 g---
(Product)206.28---1.81 g88%>98%

Workflow and Logic Diagram

The diagram below illustrates the key steps in the synthesis protocol.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Dissolve Piperidin-4-ylmethanol and Pyridine-4-carbaldehyde in DCM Imine Imine Formation (30 min, RT) Reactants->Imine Reduction Add STAB Reduction to Amine (12-18 h, RT) Imine->Reduction Quench Quench with aq. NaHCO3 Reduction->Quench Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify Product Final Product: This compound Purify->Product

Caption: Synthetic workflow for the reductive amination protocol.

Safety Precautions

  • Conduct all steps in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water or acid. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

References

Application Notes and Protocols for the Synthesis of (1-(pyridin-4-ylmethyl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-alkylation of 4-(hydroxymethyl)piperidine with a 4-picolyl moiety is a significant transformation in medicinal chemistry, yielding (1-(pyridin-4-ylmethyl)piperidin-4-yl)methanol, a valuable scaffold for the development of various therapeutic agents. The piperidine and pyridine rings are prevalent structural motifs in numerous biologically active compounds, and their combination through an N-alkylation reaction allows for the exploration of new chemical space in drug discovery. These resulting compounds are of interest to researchers and professionals in drug development for their potential applications in targeting a range of biological pathways.

This document provides detailed protocols for two primary synthetic routes for the N-alkylation of 4-(hydroxymethyl)piperidine with 4-picolyl chloride or its synthetic equivalent: direct N-alkylation and reductive amination. These methods are presented with comprehensive experimental procedures, tabulated data for easy comparison, and visual diagrams to illustrate the workflows.

Core Concepts and Synthetic Strategies

The synthesis of this compound can be approached through two main strategies:

  • Direct N-Alkylation: This classic method involves the direct reaction of the secondary amine of 4-(hydroxymethyl)piperidine with 4-picolyl chloride. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on the pyridine ring. A base is typically required to neutralize the hydrochloric acid generated during the reaction and to deprotonate the piperidine nitrogen, enhancing its nucleophilicity. Careful control of stoichiometry is crucial to prevent over-alkylation and the formation of quaternary ammonium salts.

  • Reductive Amination: This alternative approach involves the reaction of 4-(hydroxymethyl)piperidine with 4-pyridinecarboxaldehyde. The initial reaction forms an iminium ion intermediate, which is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to yield the desired N-alkylated product. This method is often preferred for its high selectivity and milder reaction conditions, which can be advantageous when dealing with sensitive functional groups.

Data Presentation

The following tables summarize the key quantitative data for the two synthetic protocols described in this document.

Table 1: Reagent Quantities and Reaction Parameters for Direct N-Alkylation

Reagent/ParameterMolar EquivalenceMolecular Weight ( g/mol )Amount
4-(Hydroxymethyl)piperidine1.0115.18User Defined
4-Picolyl Chloride Hydrochloride1.1164.04Calculated
Potassium Carbonate (K₂CO₃)2.5138.21Calculated
Solvent (Acetonitrile)--To 0.2 M
Temperature--Room Temperature
Reaction Time--12-24 hours
Expected Yield --70-85%

Table 2: Reagent Quantities and Reaction Parameters for Reductive Amination

Reagent/ParameterMolar EquivalenceMolecular Weight ( g/mol )Amount
4-(Hydroxymethyl)piperidine1.0115.18User Defined
4-Pyridinecarboxaldehyde1.0107.11Calculated
Sodium Cyanoborohydride (NaBH₃CN)1.062.84Calculated
Solvent (Methanol)--To 0.2 M
pH--~5 (Adjust with Acetic Acid)
Temperature--Reflux
Reaction Time--5 hours
Reported Yield --~96% [1]

Experimental Protocols

Protocol 1: Direct N-Alkylation of 4-(hydroxymethyl)piperidine with 4-Picolyl Chloride

This protocol outlines the direct alkylation of the piperidine nitrogen using 4-picolyl chloride hydrochloride as the alkylating agent and potassium carbonate as the base.

Materials:

  • 4-(Hydroxymethyl)piperidine

  • 4-Picolyl Chloride Hydrochloride

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous Acetonitrile (MeCN)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-(hydroxymethyl)piperidine (1.0 eq.) and anhydrous acetonitrile to achieve a concentration of approximately 0.2 M.

  • Add finely powdered anhydrous potassium carbonate (2.5 eq.) to the suspension.

  • Stir the mixture vigorously at room temperature for 15 minutes.

  • Add 4-picolyl chloride hydrochloride (1.1 eq.) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and deionized water.

  • Separate the organic layer, and wash it sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Reductive Amination of 4-(hydroxymethyl)piperidine with 4-Pyridinecarboxaldehyde

This protocol details the synthesis of the target compound via reductive amination, a high-yielding alternative to direct alkylation.[1]

Materials:

  • 4-(Hydroxymethyl)piperidine (also referred to as 4-piperidinemethanol)

  • 4-Pyridinecarboxaldehyde

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol

  • Acetic Acid

  • Concentrated Hydrochloric Acid (HCl)

  • Solid Sodium Hydroxide (NaOH)

  • Chloroform

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 4-(hydroxymethyl)piperidine (1.0 eq.) and 4-pyridinecarboxaldehyde (1.0 eq.) in methanol to a concentration of approximately 0.2 M.[1]

  • Adjust the pH of the solution to approximately 5 by the addition of acetic acid.[1]

  • Add sodium cyanoborohydride (1.0 eq.) to the reaction mixture.[1]

  • Heat the mixture to reflux and maintain for 5 hours, with stirring.[1]

  • After cooling to room temperature, acidify the reaction mixture to pH 2 with concentrated HCl.[1]

  • Basify the resulting solution to pH 12 with the addition of solid NaOH.[1]

  • Extract the aqueous layer with chloroform (3 x 15 mL).[1]

  • Combine the organic phases and wash sequentially with deionized water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[1] The product may crystallize upon slow evaporation of the solvent.[1]

Visualizations

Reaction_Scheme cluster_reactants Reactants cluster_product Product R1 4-(Hydroxymethyl)piperidine P1 This compound R1->P1 K₂CO₃, MeCN R2 4-Picolyl Chloride R2->P1

Caption: Reaction scheme for the direct N-alkylation.

Workflow_Direct_Alkylation start Start reactants Combine 4-(hydroxymethyl)piperidine, K₂CO₃, and MeCN start->reactants add_alkyl_halide Add 4-picolyl chloride hydrochloride reactants->add_alkyl_halide react Stir at room temperature for 12-24h add_alkyl_halide->react filter Filter to remove salts react->filter concentrate1 Concentrate filtrate filter->concentrate1 workup Aqueous work-up (EtOAc/Water) concentrate1->workup dry Dry organic layer (Na₂SO₄) workup->dry concentrate2 Concentrate under reduced pressure dry->concentrate2 purify Purify by column chromatography concentrate2->purify end End Product purify->end

Caption: Experimental workflow for direct N-alkylation.

Workflow_Reductive_Amination start Start reactants Dissolve 4-(hydroxymethyl)piperidine and 4-pyridinecarboxaldehyde in MeOH start->reactants ph_adjust1 Adjust pH to ~5 with acetic acid reactants->ph_adjust1 add_reducing_agent Add NaBH₃CN ph_adjust1->add_reducing_agent reflux Reflux for 5 hours add_reducing_agent->reflux ph_adjust2 Acidify to pH 2 (HCl), then basify to pH 12 (NaOH) reflux->ph_adjust2 extract Extract with Chloroform ph_adjust2->extract wash Wash with water and brine extract->wash dry Dry organic layer (Na₂SO₄) wash->dry concentrate Concentrate to obtain product dry->concentrate end End Product concentrate->end

Caption: Experimental workflow for reductive amination.

References

Application Notes and Protocols for the Purification of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the purification of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol, a polar heterocyclic compound. Due to the presence of basic nitrogen atoms in both the pyridine and piperidine rings, this compound can exhibit challenging chromatographic behavior on standard silica gel, such as peak tailing and irreversible adsorption. This guide outlines two primary column chromatography techniques for effective purification: normal-phase chromatography with a modified mobile phase and reversed-phase chromatography. The protocols are designed to be adaptable for various scales, from milligrams to grams, ensuring high purity of the final product for downstream applications in research and drug development.

Introduction

This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its structure, incorporating both a pyridine and a piperidine moiety, imparts a high degree of polarity and basicity. These characteristics necessitate careful consideration during purification to achieve the high levels of purity required for subsequent synthetic steps and biological screening. Standard silica gel chromatography can be problematic due to strong interactions between the basic amine groups and the acidic silanol groups of the stationary phase. This can lead to poor separation, low recovery, and product degradation.

These application notes provide two robust column chromatography methods to overcome these challenges:

  • Normal-Phase Chromatography on Silica Gel with a Basic Modifier: This approach utilizes a traditional silica gel stationary phase with a mobile phase containing a small amount of a basic additive, such as triethylamine or ammonia. The modifier neutralizes the acidic sites on the silica, minimizing undesirable interactions and improving peak shape and recovery.

  • Reversed-Phase Chromatography: This technique employs a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase. It offers an alternative selectivity and is often suitable for polar and ionizable compounds.

The selection of the appropriate method will depend on the specific impurity profile of the crude material, the available equipment, and the desired scale of the purification.

Data Presentation

The following tables summarize typical parameters and expected outcomes for the purification of this compound using the described column chromatography methods.

Table 1: Normal-Phase Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Dichloromethane (DCM) : Methanol (MeOH) with 0.5-2% Triethylamine (TEA)
Gradient Isocratic (e.g., 95:5 DCM:MeOH) or Gradient (e.g., 2-10% MeOH in DCM)
Typical Rf 0.2 - 0.4 in the collection solvent system
Detection UV (254 nm), Potassium Permanganate stain
Expected Purity >98%
Typical Recovery 80-95%

Table 2: Reversed-Phase Chromatography Parameters

ParameterValue
Stationary Phase C18-functionalized Silica Gel
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Bicarbonate
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH) + 0.1% TFA or 10 mM Ammonium Bicarbonate
Gradient 5-95% B over 20-30 column volumes
Detection UV (254 nm), Mass Spectrometry (MS)
Expected Purity >99%
Typical Recovery 70-90%

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography with Basic Modifier

This protocol is suitable for the purification of this compound on a laboratory scale (50 mg - 5 g).

Materials and Equipment:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Rotary evaporator

  • Collection tubes or flasks

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a few drops of DCM or methanol.

    • Spot the solution onto a TLC plate.

    • Develop the plate in a TLC chamber with a mobile phase of 95:5 DCM:MeOH containing 1% TEA.

    • Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

    • The target compound is expected to be a major, UV-active spot. Adjust the mobile phase composition to achieve an Rf value of approximately 0.2-0.3 for the product.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 DCM:MeOH with 1% TEA).

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is uniform and free of air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM.

    • Dry Loading (Recommended): To the solution of the crude product, add a small amount of silica gel (approximately 1-2 times the weight of the crude material). Concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of the packed column.

    • Wet Loading: Carefully apply the concentrated solution of the crude product directly to the top of the silica bed using a pipette.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution with the chosen mobile phase. A gradient elution can be performed by gradually increasing the percentage of methanol (e.g., from 2% to 10% MeOH in DCM, with 1% TEA maintained throughout).

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

    • Determine the yield and confirm the purity using analytical techniques such as NMR and LC-MS.

Protocol 2: Reversed-Phase Flash Chromatography

This protocol is suitable for achieving very high purity, especially for removing closely related polar impurities.

Materials and Equipment:

  • Crude or partially purified this compound

  • C18 reversed-phase flash column

  • Water, HPLC grade

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Trifluoroacetic Acid (TFA) or Ammonium Bicarbonate (optional modifiers)

  • Flash chromatography system with a UV detector

  • Rotary evaporator or lyophilizer

Procedure:

  • Method Development (Analytical Scale - Optional but Recommended):

    • If an analytical HPLC is available, develop a separation method on a C18 analytical column.

    • A typical gradient would be 5-95% ACN in water (with 0.1% TFA) over 15-20 minutes. This will provide an indication of the retention time and the required solvent strength for elution.

  • Column Equilibration:

    • Equilibrate the C18 flash column with the initial mobile phase composition (e.g., 95% Water: 5% ACN with 0.1% TFA) for at least 5 column volumes.

  • Sample Preparation and Loading:

    • Dissolve the sample in a minimal amount of the initial mobile phase or a strong solvent like DMSO.

    • Inject the sample onto the equilibrated column.

  • Elution:

    • Run a linear gradient based on the analytical separation. For example, if the compound elutes at 40% ACN in the analytical run, a preparative gradient might run from 10% to 60% ACN over 20-30 column volumes.

    • Monitor the elution using the UV detector at 254 nm.

  • Fraction Collection and Product Isolation:

    • Collect fractions corresponding to the main product peak.

    • Combine the pure fractions.

    • Remove the solvents using a rotary evaporator. If a non-volatile buffer like ammonium bicarbonate was used, lyophilization is preferred.

    • Confirm the purity of the final product by analytical HPLC and NMR.

Visualizations

experimental_workflow start Crude Product tlc TLC Analysis (Method Development) start->tlc column_prep Column Preparation (Silica Slurry) tlc->column_prep sample_load Sample Loading (Dry or Wet) column_prep->sample_load elution Elution (Gradient or Isocratic) sample_load->elution fractions Fraction Collection elution->fractions analysis TLC Analysis of Fractions fractions->analysis pooling Pooling of Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation end Pure Product evaporation->end logical_relationship compound This compound properties Properties: - Polar - Basic (pKa of Pyridine ~5.2, Piperidine ~11.2) compound->properties challenge Chromatography Challenge: Strong interaction with acidic silica gel properties->challenge solution1 Solution 1: Normal-Phase - Add basic modifier (e.g., TEA) - Neutralizes silica silanols challenge->solution1 solution2 Solution 2: Reversed-Phase - Use non-polar stationary phase (C18) - Elute with polar mobile phase challenge->solution2

Application Notes and Protocols for (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol in API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol is a key heterocyclic intermediate gaining prominence in the synthesis of Active Pharmaceutical Ingredients (APIs). Its unique structure, featuring a piperidine methanol scaffold attached to a pyridinylmethyl group, makes it a valuable building block for creating complex molecules with therapeutic potential. This document provides detailed application notes, experimental protocols, and relevant biological context for the utilization of this intermediate in drug discovery and development. The piperidine and pyridine moieties are prevalent in a vast array of pharmaceuticals, contributing to desirable pharmacokinetic and pharmacodynamic properties. This intermediate is particularly relevant for the synthesis of compounds targeting enzymes and receptors involved in inflammatory and respiratory diseases.

Physicochemical Properties and Data

A summary of the key physicochemical properties of the starting materials and the final intermediate is provided below for easy reference.

CompoundFormulaMolecular Weight ( g/mol )AppearanceCAS Number
4-PiperidinemethanolC₆H₁₃NO115.17Solid6457-49-4
4-(Chloromethyl)pyridine hydrochlorideC₆H₆ClN·HCl164.03Powder1822-51-1
4-PyridinecarboxaldehydeC₆H₅NO107.11Liquid872-85-5
This compoundC₁₂H₁₈N₂O206.29Solid914349-22-7

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are presented: N-alkylation and reductive amination.

Method 1: N-Alkylation

This method involves the direct alkylation of the secondary amine of 4-piperidinemethanol with a suitable pyridine-containing alkyl halide.

Experimental Protocol:

Materials:

  • 4-Piperidinemethanol

  • 4-(Chloromethyl)pyridine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-piperidinemethanol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 4-(chloromethyl)pyridine hydrochloride (1.1 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data:

ParameterValue
Typical Yield75-85%
Purity (by HPLC)>98%
Method 2: Reductive Amination

This one-pot reaction involves the formation of an imine intermediate from 4-pyridinecarboxaldehyde and 4-piperidinemethanol, which is then reduced in situ.

Experimental Protocol:

Materials:

  • 4-Piperidinemethanol

  • 4-Pyridinecarboxaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-piperidinemethanol (1.0 eq) and 4-pyridinecarboxaldehyde (1.1 eq) in anhydrous DCM.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the residue by column chromatography to afford the desired product.

Quantitative Data:

ParameterValue
Typical Yield80-90%
Purity (by HPLC)>98%

Application in API Synthesis: Piclamilast (A Case Study)

This compound serves as a crucial intermediate in the synthesis of various APIs. One such example is its potential application in the synthesis of Piclamilast, a potent and selective phosphodiesterase 4 (PDE4) inhibitor.[1][2] Piclamilast has been investigated for the treatment of inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][3]

Synthetic Workflow for Piclamilast

The synthesis of Piclamilast can be envisioned through the coupling of the this compound intermediate with a suitably activated benzoic acid derivative.

G cluster_synthesis Synthesis of this compound cluster_api Synthesis of Piclamilast Start1 4-Piperidinemethanol Intermediate This compound Start1->Intermediate Reductive Amination Start2 4-Pyridinecarboxaldehyde Start2->Intermediate Piclamilast Piclamilast Intermediate->Piclamilast Amide Coupling BenzoicAcid 3-(Cyclopentyloxy)-4- methoxybenzoic acid ActivatedAcid Activated Benzoic Acid (e.g., Acid Chloride) BenzoicAcid->ActivatedAcid Activation ActivatedAcid->Piclamilast

Caption: Synthetic workflow for Piclamilast.

Experimental Protocol: Synthesis of Piclamilast

Materials:

  • This compound

  • 3-(Cyclopentyloxy)-4-methoxybenzoic acid

  • Thionyl chloride (SOCl₂) or other activating agent

  • Triethylamine (TEA) or another suitable base

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation of Benzoic Acid: To a solution of 3-(cyclopentyloxy)-4-methoxybenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the mixture at room temperature for 2-3 hours until the acid is completely converted to the acid chloride.

  • Amide Coupling: In a separate flask, dissolve this compound (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain Piclamilast.

Mechanism of Action: PDE4 Inhibition and cAMP Signaling

Piclamilast functions as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in regulating intracellular signaling pathways.[1][4]

Signaling Pathway:

  • Activation of G-protein coupled receptors (GPCRs) by extracellular signals (e.g., hormones, neurotransmitters) leads to the activation of adenylyl cyclase (AC) .

  • AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP) , a crucial second messenger.

  • cAMP activates downstream effectors, primarily Protein Kinase A (PKA) .

  • PKA phosphorylates various target proteins, leading to a cellular response. In inflammatory cells, this response includes the suppression of pro-inflammatory mediator release (e.g., TNF-α, interleukins).[5][6]

  • PDE4 terminates this signaling cascade by hydrolyzing cAMP to the inactive AMP .

  • Piclamilast inhibits PDE4, preventing the breakdown of cAMP. This leads to an accumulation of intracellular cAMP, enhanced PKA activity, and a sustained anti-inflammatory response.[4][5]

G cluster_pathway cAMP Signaling Pathway and PDE4 Inhibition Extracellular_Signal Extracellular Signal (e.g., Agonist) GPCR GPCR Extracellular_Signal->GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PDE4 PDE4 cAMP->PDE4 Cellular_Response Anti-inflammatory Response PKA->Cellular_Response Leads to AMP AMP PDE4->AMP Hydrolyzes Piclamilast Piclamilast Piclamilast->PDE4 Inhibits

Caption: Mechanism of action of Piclamilast.

Quantitative Inhibitory Data for Piclamilast:

PDE4 IsoformIC₅₀ (pM)[7]
PDE4B41
PDE4D21

Conclusion

This compound is a versatile and valuable intermediate for the synthesis of APIs, particularly those targeting inflammatory conditions. The synthetic protocols outlined provide robust and scalable methods for its preparation. The case study of Piclamilast highlights the potential of this intermediate in the development of potent PDE4 inhibitors. A thorough understanding of the underlying signaling pathways and mechanism of action is crucial for the rational design and development of novel therapeutics based on this scaffold.

References

Application Notes and Protocols: (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase organic synthesis (SPOS) has become a cornerstone in modern drug discovery, enabling the rapid generation of large, diversified chemical libraries for high-throughput screening. The use of molecular scaffolds that can be readily attached to a solid support and subsequently elaborated is central to this methodology. (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol presents a versatile scaffold for SPOS, incorporating a piperidine core, a common motif in many biologically active compounds, and a pyridinylmethyl group that can influence solubility and potential biological interactions. The primary alcohol serves as a convenient handle for attachment to various solid supports.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the solid-phase synthesis of diverse molecular libraries. The protocols outlined below are based on established solid-phase synthesis techniques and can be adapted for the generation of libraries with modifications at the piperidine nitrogen and through derivatization of the pyridine ring.

Data Presentation

The following tables summarize expected quantitative data for the key steps in the solid-phase synthesis utilizing the this compound scaffold. These values are representative and may vary depending on the specific substrates and reaction conditions used.

Table 1: Resin Loading Efficiency

Resin TypeLinkerLoading MethodLoading Efficiency (%)
Wang Resinp-Nitrophenyl chloroformateEsterification85 - 95
2-Chlorotrityl chloride ResinDirect attachmentEtherification90 - 98
Rink Amide ResinFmoc-Rink Amide LinkerAmidation80 - 90

Table 2: Representative Reaction Yields and Purity for a Diversification Workflow

StepReactionReagentsTypical Yield (%)Typical Purity (%)
1N-AlkylationR-Br, DIEA> 95> 90
2N-AcylationR-COCl, Pyridine> 95> 90
3Reductive AminationR-CHO, NaBH(OAc)₃80 - 95> 85
4CleavageTFA/DCM/TIPS (95:2.5:2.5)70 - 90> 85

Experimental Protocols

Protocol 1: Immobilization of this compound onto Wang Resin

This protocol describes the attachment of the scaffold to a hydroxyl-functionalized resin, such as Wang resin, via an ester linkage.

Materials:

  • This compound

  • Wang Resin

  • p-Nitrophenyl chloroformate (PNP-Cl)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Wang resin (1 g, 1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Resin Activation: Drain the DMF and wash the resin with DCM (3 x 10 mL). Add a solution of p-nitrophenyl chloroformate (4.0 mmol) and DIEA (4.0 mmol) in DCM (10 mL) to the resin. Gently agitate the mixture for 2 hours at room temperature.

  • Washing: Drain the activation solution and wash the resin thoroughly with DCM (5 x 10 mL) and DMF (3 x 10 mL).

  • Loading of Scaffold: Dissolve this compound (3.0 mmol) and DIEA (3.0 mmol) in DMF (10 mL). Add this solution to the activated resin.

  • Reaction: Gently agitate the resin slurry at room temperature for 12-16 hours.

  • Capping: To cap any unreacted sites, add a solution of acetic anhydride (2.0 mL) and pyridine (2.0 mL) in DMF (10 mL) and agitate for 1 hour.

  • Final Washing: Drain the capping solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be determined by a gravimetric method or by cleaving a small amount of the scaffold and analyzing the concentration of the cleaved product.

Protocol 2: Diversification of the Resin-Bound Scaffold via N-Alkylation

This protocol details the alkylation of the secondary amine on the piperidine ring.

Materials:

  • Resin-bound this compound

  • Alkyl halide (R-X, e.g., benzyl bromide)

  • DIEA

  • DMF

  • DCM

  • MeOH

Procedure:

  • Resin Swelling: Swell the resin-bound scaffold (0.5 g, ~0.5 mmol) in DMF (5 mL) for 1 hour.

  • Reaction Mixture Preparation: In a separate vial, dissolve the alkyl halide (5.0 mmol, 10 eq.) and DIEA (5.0 mmol, 10 eq.) in DMF (5 mL).

  • Alkylation Reaction: Drain the swelling solvent from the resin and add the reaction mixture. Agitate the suspension at room temperature for 6-8 hours. The reaction progress can be monitored using a colorimetric test for secondary amines (e.g., the chloranil test).

  • Washing: Once the reaction is complete, drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage of the Final Product from the Resin

This protocol describes the release of the synthesized molecule from the solid support.

Materials:

  • Product-bound resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIPS) (as a scavenger)

  • Diethyl ether (cold)

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Place the dried, product-bound resin (e.g., 100 mg) in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/DCM/TIPS (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail (2 mL) to the resin. Agitate the mixture at room temperature for 2-3 hours.

  • Product Collection: Filter the resin and collect the filtrate in a centrifuge tube. Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitation: Add cold diethyl ether (10 mL) to the filtrate to precipitate the cleaved product.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the solid product with cold diethyl ether (2 x 10 mL).

  • Drying: Dry the final product under vacuum. The purity of the product can be analyzed by HPLC and its identity confirmed by mass spectrometry.

Visualizations

solid_phase_synthesis_workflow start Start: This compound immobilization Immobilization (Protocol 1) start->immobilization resin Solid Support (e.g., Wang Resin) resin->immobilization resin_bound Resin-Bound Scaffold immobilization->resin_bound diversification Diversification (e.g., N-Alkylation, Protocol 2) resin_bound->diversification diversified_resin Diversified Resin-Bound Product diversification->diversified_resin cleavage Cleavage from Resin (Protocol 3) diversified_resin->cleavage final_product Final Product (Purified Library Member) cleavage->final_product

Caption: Workflow for solid-phase synthesis using the target scaffold.

diversification_pathways resin_bound Resin-Bound This compound n_alkylation N-Alkylation (R-X, Base) resin_bound->n_alkylation n_acylation N-Acylation (R-COCl, Base) resin_bound->n_acylation reductive_amination Reductive Amination (R-CHO, NaBH(OAc)₃) resin_bound->reductive_amination sulfonylation N-Sulfonylation (R-SO₂Cl, Base) resin_bound->sulfonylation

Caption: Potential diversification pathways for the resin-bound scaffold.

Application of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol in Drug Discovery: An Analysis of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, specific public domain data on the application of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol in drug discovery, including its biological targets, mechanism of action, and associated quantitative data, remains unavailable. As a result, the creation of detailed application notes and experimental protocols for this specific molecule is not currently feasible.

While information on the exact compound of interest is limited, analysis of structurally related molecules containing the piperidine and pyridine scaffolds provides insights into the potential, albeit speculative, areas of therapeutic interest for this compound. The piperidine moiety is a common feature in many approved drugs and investigational compounds due to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for interacting with a wide range of biological targets.

Insights from Structurally Related Compounds

Research on analogous structures reveals that the 4-substituted piperidine motif is a key pharmacophore in various therapeutic areas. For instance, derivatives of piperidine have been investigated as:

  • NLRP3 Inflammasome Inhibitors: A study on 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives demonstrated their potential to inhibit the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases. These compounds were shown to inhibit NLRP3-dependent pyroptosis and IL-1β release.

  • 5-HT2A Receptor Inverse Agonists: The compound N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide, which features a 1-methylpiperidin-4-yl core, has been identified as a potent 5-HT2A receptor inverse agonist with potential applications as an antipsychotic agent.

These examples highlight the diverse biological activities that can be achieved by modifying the substituents on the piperidine ring. The pyridinylmethyl group in the requested compound could impart unique properties, potentially directing its activity towards different biological targets.

General Synthetic Strategies for Related Scaffolds

A generalized synthetic workflow for a related compound, 1-methyl-4-piperidinemethanol, is outlined below. This could potentially be adapted for the synthesis of this compound by starting with the appropriate N-substituted piperidine-4-carboxylate.

G cluster_0 Synthesis of a 1-substituted-4-hydroxymethylpiperidine start Start with a 1-substituted piperidine-4-carboxylic acid ester reduction Reduction of the ester group (e.g., using a reducing agent like LiAlH4) start->reduction Step 1 workup Aqueous workup and extraction reduction->workup Step 2 purification Purification of the final product (e.g., by distillation or chromatography) workup->purification Step 3 end_product (1-substituted-piperidin-4-yl)methanol purification->end_product Final Product

Caption: Generalized workflow for the synthesis of 1-substituted-4-hydroxymethylpiperidine derivatives.

Conclusion and Future Directions

The absence of specific biological data for this compound in the public domain prevents a detailed analysis of its application in drug discovery. To elucidate its therapeutic potential, the following steps would be necessary:

  • Chemical Synthesis: A robust and scalable synthetic route for the compound would need to be established.

  • In Vitro Screening: The compound would need to be screened against a broad panel of biological targets (e.g., receptors, enzymes, ion channels) to identify potential activities.

  • Mechanism of Action Studies: Once a primary target is identified, further in vitro assays would be required to determine the mechanism of action (e.g., agonist, antagonist, inhibitor).

  • In Vivo Studies: If promising in vitro activity is observed, the compound would then be evaluated in animal models of disease to assess its efficacy and pharmacokinetic properties.

Researchers and drug development professionals interested in this specific molecule would need to undertake these foundational studies to determine its potential as a therapeutic agent. Without such data, any discussion of its application remains speculative.

Synthesis of Derivatives from the Hydroxymethyl Group: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the hydroxymethyl (-CH₂OH) group, a common functional group in many organic molecules. The ability to selectively derivatize this primary alcohol is fundamental in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science for structure-activity relationship (SAR) studies, modulation of physicochemical properties, and the construction of more complex molecular architectures.

Introduction

The hydroxymethyl group, characterized by its primary alcohol nature, is a versatile handle for a wide array of chemical transformations.[1][2] Its reactivity allows for conversion into various other functional groups, including aldehydes, carboxylic acids, esters, ethers, and alkyl halides.[1] This guide details protocols for several of the most common and reliable derivatization strategies.

Oxidation of the Hydroxymethyl Group

The oxidation of a primary alcohol to either an aldehyde or a carboxylic acid is a foundational transformation in organic synthesis.[1][3] The choice of oxidant and reaction conditions dictates the final oxidation state.[1]

Controlled Oxidation to Aldehydes

Selective oxidation to the aldehyde level requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.[4][5] This is often achieved by performing the reaction in the absence of water.[3]

The Swern oxidation is a highly reliable and mild method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (TEA).[6][7] The reaction is performed at low temperatures (-78 °C), which contributes to its excellent functional group tolerance.[6]

Experimental Protocol: Swern Oxidation [6][8][9]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnels, and a nitrogen inlet, dissolve oxalyl chloride (1.5 equiv.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Activation: Slowly add a solution of DMSO (2.7 equiv.) in anhydrous DCM to the oxalyl chloride solution dropwise, ensuring the internal temperature is maintained at -78 °C. Stir the resulting mixture for 15 minutes. Gas evolution (CO and CO₂) will be observed.

  • Alcohol Addition: Add a solution of the hydroxymethyl-containing compound (1.0 equiv.) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir the mixture for 45 minutes at this temperature.

  • Quenching: Add triethylamine (7.0 equiv.) dropwise to the reaction mixture. A thick white precipitate will typically form.

  • Warm-up and Work-up: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Quench the reaction by the addition of water.

  • Extraction: Separate the organic layer and wash it sequentially with 1 M HCl, water, and saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by flash column chromatography on silica gel.

Swern_Oxidation_Workflow cluster_prep Reaction Setup cluster_activation Activation cluster_oxidation Oxidation cluster_workup Work-up & Purification start Start flask Flame-dried flask under N2 start->flask dissolve Dissolve (COCl)2 in DCM flask->dissolve cool Cool to -78 °C dissolve->cool add_dmso Add DMSO in DCM cool->add_dmso stir1 Stir 15 min add_dmso->stir1 add_alcohol Add Alcohol in DCM stir1->add_alcohol stir2 Stir 45 min add_alcohol->stir2 add_tea Add TEA stir2->add_tea warm Warm to RT add_tea->warm quench Quench with H2O warm->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Purify dry->purify end Aldehyde Product purify->end

PCC is a stable, commercially available reagent that effectively oxidizes primary alcohols to aldehydes.[10][11] The reaction is typically carried out in an anhydrous organic solvent like dichloromethane (DCM) to prevent over-oxidation.[11][12]

Experimental Protocol: PCC Oxidation [10]

  • Reaction Setup: To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equiv.) and powdered molecular sieves or Celite in anhydrous dichloromethane (DCM) in a round-bottom flask, add a solution of the hydroxymethyl-containing compound (1.0 equiv.) in DCM.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Purification: If necessary, purify the product by flash column chromatography.

Oxidation to Carboxylic Acids

Stronger oxidizing agents, often in aqueous media, are used to convert primary alcohols directly to carboxylic acids.[3]

The Jones reagent, prepared from chromium trioxide (CrO₃) in aqueous sulfuric acid, is a powerful oxidant for converting primary alcohols to carboxylic acids.[3]

Experimental Protocol: Jones Oxidation

  • Reagent Preparation: Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid, then cautiously diluting with water.

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve the hydroxymethyl-containing compound in acetone and cool in an ice bath.

  • Oxidation: Add the Jones reagent dropwise to the alcohol solution. The color of the reaction mixture will change from orange to green.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, quench with isopropanol to destroy any excess oxidant.

  • Extraction: Remove the acetone under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate to afford the carboxylic acid, which can be further purified by crystallization or chromatography.

Table 1: Comparison of Oxidation Methods for Hydroxymethyl Groups

MethodOxidizing AgentProductTypical Yield (%)Key AdvantagesKey Disadvantages
Swern Oxidation(COCl)₂, DMSO, TEAAldehyde85-95Mild conditions, high functional group tolerance.[6]Requires low temperatures, unpleasant odor of dimethyl sulfide byproduct.
PCC OxidationPyridinium ChlorochromateAldehyde80-90Commercially available, stable reagent, room temperature reaction.[10]Chromium-based reagent (toxic), can be acidic.[10]
Jones OxidationCrO₃, H₂SO₄, H₂OCarboxylic Acid70-90Strong and efficient for carboxylic acid synthesis.Harsh acidic conditions, toxic chromium waste.[3]

Esterification of the Hydroxymethyl Group

Esterification is a common derivatization that can alter the polarity, solubility, and biological activity of a compound. The Fischer esterification is a classic acid-catalyzed reaction between an alcohol and a carboxylic acid.[13][14]

Experimental Protocol: Fischer Esterification [15][16]

  • Reaction Setup: In a round-bottom flask, combine the hydroxymethyl-containing compound (1.0 equiv.), the carboxylic acid (1.0-1.2 equiv.), and a large excess of an alcohol solvent (if it is one of the reactants, e.g., methanol for methyl esters) or an inert solvent like toluene.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Reaction: Heat the mixture to reflux. A Dean-Stark apparatus can be used with toluene to remove the water byproduct and drive the equilibrium towards the product.[2]

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography or distillation.

Fischer_Esterification_Mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Elimination of Water cluster_product Product Formation R-COOH Carboxylic Acid Protonated_Carbonyl Protonated Carbonyl (Activated Electrophile) R-COOH->Protonated_Carbonyl Protonation H+ H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic Attack R'-OH Alcohol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination of H2O Protonated_Ester Protonated Ester Proton_Transfer->Protonated_Ester Elimination of H2O Ester Ester Product Protonated_Ester->Ester Deprotonation (Catalyst Regeneration)

Etherification of the Hydroxymethyl Group

The conversion of the hydroxymethyl group to an ether is another important transformation, often used to install protecting groups or to modify the hydrogen-bonding properties of a molecule. The Williamson ether synthesis is a versatile method for this purpose.

Experimental Protocol: Williamson Ether Synthesis [17][18]

  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere, dissolve the hydroxymethyl-containing compound (1.0 equiv.) in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Add a strong base, such as sodium hydride (NaH, 1.2 equiv.), portion-wise at 0 °C. Stir the mixture for 30-60 minutes at 0 °C or until hydrogen evolution ceases.

  • Alkyl Halide Addition: Add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.1 equiv.) dropwise to the alkoxide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 4-16 hours).

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter and concentrate the solution under reduced pressure. Purify the crude ether by flash column chromatography.

Table 2: Common Ether Derivatives of Hydroxymethyl Groups

Ether DerivativeReagentsTypical Yield (%)Key Features
Methyl EtherNaH, CH₃I85-95Increases lipophilicity, removes hydrogen bond donor capability.
Benzyl Ether (Bn)NaH, BnBr90-98Common protecting group, stable to many reagents, removed by hydrogenolysis.
tert-Butyldimethylsilyl (TBS) EtherTBSCl, Imidazole90-100Widely used protecting group, stable to a range of conditions, cleaved by fluoride ions (e.g., TBAF).[19][20]

Conversion to Alkyl Halides

The hydroxymethyl group can be converted to a halomethyl group (-CH₂X), which is a versatile intermediate for nucleophilic substitution reactions.

Experimental Protocol: Conversion to Alkyl Bromide using PBr₃ [21]

  • Reaction Setup: In a flask equipped with a stirrer and under an inert atmosphere, dissolve the hydroxymethyl-containing compound (1.0 equiv.) in an anhydrous solvent such as diethyl ether or DCM. Cool the solution in an ice bath.

  • Reagent Addition: Add phosphorus tribromide (PBr₃, 0.4 equiv.) dropwise to the cooled solution.

  • Reaction: Stir the mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto ice and extract with an organic solvent.

  • Washing and Drying: Wash the organic extract with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over an anhydrous salt.

  • Concentration and Purification: Concentrate the solution under reduced pressure and purify the resulting alkyl bromide by chromatography or distillation.

Derivatization_Pathways hydroxymethyl R-CH2OH (Hydroxymethyl Group) aldehyde R-CHO (Aldehyde) hydroxymethyl->aldehyde Mild Oxidation (e.g., Swern, PCC) carboxylic_acid R-COOH (Carboxylic Acid) hydroxymethyl->carboxylic_acid Strong Oxidation (e.g., Jones) ester R-COOR' (Ester) hydroxymethyl->ester Esterification (R'COOH, H+) ether R-CH2OR' (Ether) hydroxymethyl->ether Etherification (Base, R'X) alkyl_halide R-CH2X (Alkyl Halide) hydroxymethyl->alkyl_halide Halogenation (e.g., PBr3, SOCl2) aldehyde->carboxylic_acid Further Oxidation

Conclusion

The protocols and data presented herein offer a guide for the reliable and efficient derivatization of the hydroxymethyl group. The choice of a specific synthetic route will depend on the overall molecular context, including the presence of other functional groups and the desired properties of the final compound. Careful consideration of reaction conditions, stoichiometry, and purification methods is crucial for achieving high yields and purity.

References

Application Notes and Protocols for the Development of GPCR Ligands Based on the (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol scaffold is a key pharmacophore in the development of ligands targeting G-protein-coupled receptors (GPCRs), particularly the histamine H3 receptor (H3R). The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, modulates the release of histamine and other neurotransmitters in the central nervous system. As such, H3R antagonists and inverse agonists are promising therapeutic agents for a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and narcolepsy.

This document provides detailed application notes and experimental protocols for the characterization of ligands derived from the this compound scaffold as histamine H3 receptor antagonists.

Data Presentation: Structure-Activity Relationship (SAR) of Pyridinylmethylpiperidine Derivatives as Histamine H3 Receptor Antagonists

The affinity and functional activity of ligands based on the pyridinylmethylpiperidine scaffold are highly dependent on the nature and position of substituents on both the piperidine and pyridine rings, as well as the linker connecting them to other parts of the molecule. The following table summarizes the quantitative data for a series of representative compounds.

Compound IDR1 (Piperidine substituent)R2 (Pyridine substituent)Linker (X)hH3R Kᵢ (nM)[1][2][3]gpH3R pA₂[4][5]
1 HHO-(CH₂)₅-N(CH₃)(C₃H₇)12.57.79
2 HHO-(CH₂)₅-N(CH₃)₂-7.2
3 HHO-(CH₂)₄-N(CH₃)(C₃H₇)-6.76
4 4-pyridylHCH₂7.70-
5 HHCH₂-NH-CO-anilide--
6 HHO-(CH₂)₅-N(CH₃)(C₂H₅)-6.11
7 HHO-(CH₂)₅-N(CH₃)(C₄H₉)-6.53
8 HHO-(CH₂)₆-N(CH₃)(C₃H₇)-6.34
  • hH3R Kᵢ: Binding affinity for the human histamine H3 receptor.

  • gpH3R pA₂: Functional antagonist potency at the guinea pig histamine H3 receptor.

Experimental Protocols

Radioligand Binding Assay for Human Histamine H3 Receptor

This protocol details the determination of the binding affinity (Kᵢ) of test compounds for the human histamine H3 receptor (hH3R) expressed in HEK293T cells using a competitive radioligand binding assay with [³H]-Nα-methylhistamine ([³H]-NAMH).[6][7][8]

A. Materials and Reagents

  • HEK293T cells transiently or stably expressing the human H3R

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Tris-HCl buffer (50 mM, pH 7.4)

  • [³H]-Nα-methylhistamine ([³H]-NAMH) radioligand

  • Unlabeled Nα-methylhistamine or clobenpropit (for non-specific binding)

  • Test compounds (e.g., this compound derivatives)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

  • Scintillation cocktail

  • Liquid scintillation counter

  • BCA Protein Assay Kit

B. Membrane Preparation

  • Culture HEK293T cells expressing the hH3R to 80-90% confluency.

  • Harvest cells by scraping and wash with ice-cold PBS.

  • Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Tris-HCl buffer.

  • Homogenize the cells using a Dounce or Polytron homogenizer on ice.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh Tris-HCl buffer and repeating the centrifugation.

  • Resuspend the final membrane pellet in Tris-HCl buffer.

  • Determine the protein concentration using a BCA protein assay.

  • Store the membrane preparation in aliquots at -80°C.

C. Binding Assay Protocol

  • Thaw the membrane aliquots on ice.

  • Dilute the membranes in ice-cold Tris-HCl buffer to a final concentration of 50-100 µg of protein per well.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of Tris-HCl buffer, 50 µL of [³H]-NAMH (at a final concentration near its Kd, e.g., 1-2 nM), and 100 µL of the diluted membrane preparation.

    • Non-specific Binding: 50 µL of a high concentration of unlabeled clobenpropit (e.g., 10 µM), 50 µL of [³H]-NAMH, and 100 µL of the diluted membrane preparation.

    • Competitive Binding: 50 µL of varying concentrations of the test compound, 50 µL of [³H]-NAMH, and 100 µL of the diluted membrane preparation.

  • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Tris-HCl buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

D. Data Analysis

  • Calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • For each concentration of the test compound, calculate the percentage of specific binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Functional Assay for Histamine H3 Receptor Antagonism in Guinea Pig Ileum

This protocol describes the determination of the functional antagonist potency (pA₂) of test compounds at the guinea pig histamine H3 receptor (gpH3R) using an isolated guinea pig ileum preparation.[4][9][10][11]

A. Materials and Reagents

  • Male guinea pig (250-350 g)

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, glucose 5.6)

  • Histamine dihydrochloride (agonist)

  • (R)-α-methylhistamine (selective H3 agonist)

  • Test compounds (e.g., this compound derivatives)

  • Atropine sulfate

  • Organ bath with an isotonic transducer and recording system

B. Tissue Preparation

  • Humanely euthanize a guinea pig according to approved institutional guidelines.

  • Isolate a segment of the terminal ileum and place it in a petri dish containing warm, oxygenated Tyrode's solution.

  • Carefully remove the longitudinal muscle strip.

  • Suspend the tissue in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with a mixture of 95% O₂ and 5% CO₂.

  • Apply an initial tension of 1 g to the tissue and allow it to equilibrate for at least 60 minutes, with washes every 15 minutes.

C. Functional Assay Protocol

  • After the equilibration period, induce contractions of the ileum by electrical field stimulation (EFS) (e.g., 0.1 Hz, 1 ms pulse duration, supramaximal voltage).

  • Once stable twitch responses are obtained, add a cumulative concentration-response curve for the H3 agonist (R)-α-methylhistamine to inhibit the EFS-induced contractions.

  • Wash the tissue repeatedly until the twitch responses return to the baseline level.

  • Incubate the tissue with a specific concentration of the test compound (antagonist) for 30-60 minutes.

  • In the presence of the antagonist, perform a second cumulative concentration-response curve for (R)-α-methylhistamine.

  • Repeat steps 3-5 with increasing concentrations of the antagonist.

D. Data Analysis

  • Measure the magnitude of the inhibition of the twitch response for each concentration of the agonist in the absence and presence of the antagonist.

  • Calculate the dose ratio (DR) for each antagonist concentration. The DR is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.

  • Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]).

  • The pA₂ value is the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

Mandatory Visualizations

GPCR_Signaling_Pathway Ligand (1-(Pyridin-4-ylmethyl)piperidin-4-yl) methanol Derivative (Antagonist) H3R Histamine H3 Receptor (GPCR) Ligand->H3R Binds and blocks G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Less activation Response Inhibition of Neurotransmitter Release PKA->Response Reduced effect Histamine Histamine (Agonist) Histamine->H3R Binds and activates

Caption: Histamine H3 Receptor Signaling Pathway and Antagonism.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Structure_Verification Structure Verification (NMR, MS) Purification->Structure_Verification Binding_Assay Radioligand Binding Assay (hH3R) Determine Ki Structure_Verification->Binding_Assay Functional_Assay Functional Assay (gpH3R - Guinea Pig Ileum) Determine pA2 Structure_Verification->Functional_Assay Data_Analysis IC50 and Ki Calculation pA2 Determination (Schild Plot) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and actionable solutions in a question-and-answer format.

Route 1: Reductive Amination

Q: My reductive amination reaction is resulting in a low yield. What are the common causes and how can I improve it?

A: Low yields in the reductive amination of 4-pyridinecarboxaldehyde and 4-piperidinemethanol can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to side products and lower yields. Always ensure the purity of your reagents before starting the synthesis.[1]

  • Inefficient Imine Formation: The initial formation of the imine intermediate is crucial. This step is an equilibrium process and can be hindered by the presence of excess water.

    • Solution: Consider adding a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to the reaction mixture to drive the equilibrium towards imine formation.

  • Suboptimal pH: The pH of the reaction is critical. Acidic conditions are required to catalyze imine formation, but a pH that is too low will protonate the amine, rendering it non-nucleophilic.

    • Solution: The reaction is often carried out at a pH of 6-7, which can be maintained by the addition of glacial acetic acid.[2]

  • Choice of Reducing Agent: The reactivity and selectivity of the reducing agent are paramount.

    • Sodium Borohydride (NaBH₄): A potent and cost-effective reducing agent, but its lack of selectivity may necessitate a two-step procedure where the imine is pre-formed before the addition of the reductant.[2]

    • Sodium Cyanoborohydride (NaBH₃CN): Offers excellent selectivity for the iminium ion over the carbonyl group, allowing for convenient one-pot reactions. However, it is highly toxic, and the reaction can generate cyanide byproducts.[2]

    • Sodium Triacetoxyborohydride (STAB): A mild and highly selective reducing agent that is particularly effective for a wide range of aldehydes and ketones. It is less toxic than NaBH₃CN, making it a safer alternative.[2]

Q: I am observing significant side product formation in my reductive amination reaction. What are the likely side products and how can I minimize them?

A: Side product formation can significantly reduce the yield and complicate purification.

  • Reduction of the Aldehyde: If a non-selective reducing agent like sodium borohydride is used in a one-pot reaction, it can reduce the starting 4-pyridinecarboxaldehyde to 4-pyridinemethanol.

    • Solution: Use a more selective reducing agent like sodium triacetoxyborohydride (STAB) or perform the reaction in two steps: first, form the imine, and then add the reducing agent.

  • Formation of a Bis-Adduct: It is possible for the initially formed product to react further with another molecule of the aldehyde, leading to a tertiary amine.

    • Solution: Use a stoichiometric amount of the aldehyde relative to the amine to minimize this side reaction.

Route 2: N-Alkylation

Q: My N-alkylation reaction of 4-piperidinemethanol with a 4-picolyl halide is giving a low yield. What should I investigate?

A: Low yields in N-alkylation reactions are often due to suboptimal reaction conditions or reagent issues.

  • Reactivity of the Alkylating Agent: The nature of the leaving group on the 4-picolyl moiety is crucial. 4-picolyl chloride is commonly used, but the corresponding bromide or iodide would be more reactive.

  • Base Selection: A base is required to neutralize the acid formed during the reaction. The choice of base is critical.

    • Solution: Common bases for this type of reaction include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). For less reactive alkylating agents, a stronger base like sodium hydride (NaH) might be necessary, although this requires anhydrous conditions.[3]

  • Solvent Choice: The polarity of the solvent plays a crucial role.

    • Solution: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally effective for N-alkylation reactions.[3]

  • Reaction Temperature and Time: Ensure the reaction is proceeding to completion.

    • Solution: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish at room temperature, gentle heating may be required.[4]

Q: I am observing the formation of a quaternary ammonium salt as a major byproduct in my N-alkylation reaction. How can I prevent this?

A: The formation of a quaternary ammonium salt is a common side reaction resulting from over-alkylation of the desired product.

  • Stoichiometry of the Alkylating Agent: Using an excess of the alkylating agent can lead to the formation of the quaternary salt.

    • Solution: Use a stoichiometric amount or a slight excess of the piperidine starting material relative to the alkylating agent. Slowly adding the alkylating agent to the reaction mixture can also help to minimize over-alkylation.[3]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, reductive amination or N-alkylation, is generally preferred for the synthesis of this compound?

A1: Both routes are viable. Reductive amination is often preferred for its efficiency as a one-pot reaction when using a selective reducing agent like STAB. N-alkylation can also be effective but may require more careful control of stoichiometry to avoid over-alkylation. The choice may also depend on the availability and cost of the starting materials.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a suitable mobile phase would be a mixture of dichloromethane and methanol, often with a small amount of triethylamine to reduce tailing of the basic amine spots.

Q3: What are the best methods for purifying the final product?

A3: Purification of the final product can be challenging due to its basicity.

  • Column Chromatography: This is a common technique. To prevent tailing on silica gel, it is often beneficial to add a small amount of a base like triethylamine to the eluent.[1]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Acid-Base Extraction: The basic nature of the product can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the amine into the aqueous phase. The aqueous phase is then basified, and the pure product is re-extracted into an organic solvent.[1]

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium BorohydrideNaBH₄Methanol, EthanolCost-effective, potentLacks selectivity, may require a two-step process[2]
Sodium CyanoborohydrideNaBH₃CNMethanolExcellent selectivity for iminium ions[2]Highly toxic, generates cyanide waste[2]
Sodium TriacetoxyborohydrideSTABDCE, DCM, THFMild, highly selective, safer alternative[2]More expensive than NaBH₄

Table 2: Typical Conditions for N-Alkylation of Piperidines

Alkylating AgentBaseSolventTemperatureTypical Yields
Alkyl Halide (e.g., 4-picolyl chloride)K₂CO₃DMFRoom Temp to 80°CModerate to High
Alkyl HalideNaHDMF, THF0°C to Room TempGood to Excellent
Alkyl HalideEt₃NAcetonitrileRoom Temp to RefluxModerate

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

  • Imine Formation: To a solution of 4-piperidinemethanol (1.0 eq.) in anhydrous dichloromethane (DCM), add 4-pyridinecarboxaldehyde (1.0-1.2 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane with 0.5% triethylamine) to afford the desired product.

Protocol 2: Synthesis via N-Alkylation

  • Reaction Setup: To a dry round-bottom flask, add 4-piperidinemethanol (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Under an inert atmosphere, add anhydrous N,N-Dimethylformamide (DMF).

  • Stir the suspension at room temperature for 30 minutes.

  • Alkylation: To the stirred suspension, add 4-picolyl chloride hydrochloride (1.1-1.2 eq.) portion-wise.

  • Heat the reaction mixture to 60-80 °C and maintain for 4-24 hours, monitoring the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into cold water and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure product.

Mandatory Visualizations

Reductive_Amination_Pathway 4-Piperidinemethanol 4-Piperidinemethanol Imine_Intermediate Imine Intermediate 4-Piperidinemethanol->Imine_Intermediate 4-Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde->Imine_Intermediate Final_Product This compound Imine_Intermediate->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Final_Product

Caption: Reductive amination pathway for the synthesis.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Purity of Starting Materials Start->Check_Reagents Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents Impure Check_Conditions Review Reaction Conditions Check_Reagents->Check_Conditions Pure Purify_Reagents->Check_Conditions Optimize_Temp Optimize Temperature and Time Check_Conditions->Optimize_Temp Suboptimal Optimize_Reagents Optimize Reagent Stoichiometry Check_Conditions->Optimize_Reagents Suboptimal Optimize_Solvent Screen Different Solvents/Bases Check_Conditions->Optimize_Solvent Suboptimal Successful_Yield Improved Yield Optimize_Temp->Successful_Yield Optimize_Reagents->Successful_Yield Optimize_Solvent->Successful_Yield

Caption: Troubleshooting workflow for low yield issues.

Parameter_Relationships Yield Yield & Purity Temperature Temperature Temperature->Yield Time Reaction Time Time->Yield Stoichiometry Reagent Stoichiometry Stoichiometry->Yield Purity Starting Material Purity Purity->Yield Catalyst Catalyst/Base Catalyst->Yield Solvent Solvent Solvent->Yield

Caption: Key parameters influencing reaction outcome.

References

Side-product formation in the synthesis of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol. The primary focus is on addressing the formation of side-products and other common experimental challenges.

Troubleshooting Guide

This guide is designed to help researchers identify and resolve common issues encountered during the synthesis of this compound, particularly when using the reductive amination pathway.

Question: My reaction yield is very low. What are the potential causes and how can I improve it?

Answer:

Low yields in the reductive amination synthesis of this compound can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Imine Formation: The initial condensation of piperidin-4-ylmethanol and pyridine-4-carbaldehyde to form the imine intermediate is a crucial equilibrium step.

    • Troubleshooting:

      • Water Removal: The formation of an imine releases water, which can shift the equilibrium back to the starting materials. The use of a dehydrating agent, such as molecular sieves, or azeotropic removal of water can drive the reaction forward.[1]

      • pH Optimization: Imine formation is often catalyzed by mild acid. The optimal pH is typically between 4 and 5.[1]

  • Choice and Quality of Reducing Agent: The selection of an appropriate reducing agent is critical for selectively reducing the imine without affecting the starting aldehyde.

    • Troubleshooting:

      • A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting pyridine-4-carbaldehyde to the corresponding alcohol, leading to lower yields of the desired product.[1]

      • Consider using a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion.[1][2][3]

  • Reaction Conditions: Temperature and reaction time can significantly impact the yield.

    • Troubleshooting:

      • If steric hindrance is a concern, increasing the reaction temperature may be necessary to overcome the activation energy barrier.[1]

      • Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

Question: I am observing a significant amount of unreacted starting materials in my final product. How can I address this?

Answer:

The presence of unreacted piperidin-4-ylmethanol or pyridine-4-carbaldehyde in your product indicates an incomplete reaction.

  • Troubleshooting:

    • Reaction Monitoring: Actively monitor the reaction using TLC to determine when the starting materials have been consumed.[1]

    • Reagent Stoichiometry: Ensure the correct stoichiometry of reactants. A slight excess of one reagent can sometimes be used to drive the reaction to completion, but this may complicate purification.

    • Purity of Starting Materials: Verify the purity of your starting materials, as impurities can inhibit the reaction.

    • Ineffective Reduction: If the imine is formed but not reduced, the issue may lie with the reducing agent. Test the activity of your reducing agent with a simple ketone, like acetone, to ensure it is active.[1][4]

Question: My main impurity is the alcohol of the starting aldehyde (pyridin-4-ylmethanol). How can I prevent its formation?

Answer:

The formation of pyridin-4-ylmethanol is a common side-product resulting from the reduction of the starting aldehyde, pyridine-4-carbaldehyde.

  • Troubleshooting:

    • Choice of Reducing Agent: This is the most common cause. Avoid strong reducing agents like sodium borohydride (NaBH₄) when the imine formation is slow.[2][5] Use a milder reducing agent like sodium triacetoxyborohydride (STAB) which is selective for the imine.[1][3]

    • One-Pot vs. Stepwise Procedure: If using a one-pot method, ensure that the imine has sufficient time to form before adding the reducing agent.[5] Alternatively, a stepwise approach where the imine is pre-formed and then reduced can minimize the reduction of the aldehyde.[1]

Question: I am seeing evidence of over-alkylation, resulting in a tertiary amine. How can this be minimized?

Answer:

Over-alkylation can occur if the newly formed secondary amine product reacts again with the starting aldehyde and is subsequently reduced.

  • Troubleshooting:

    • Control Stoichiometry: Use a 1:1 molar ratio of the amine and aldehyde. A slight excess of the amine can also help to minimize over-alkylation.

    • Slow Addition of Aldehyde: Adding the pyridine-4-carbaldehyde slowly to the reaction mixture containing the piperidin-4-ylmethanol can help to maintain a low concentration of the aldehyde and reduce the likelihood of the product reacting further.

Frequently Asked Questions (FAQs)

What is the recommended synthetic route for this compound?

The most common and efficient method for the synthesis of this and similar compounds is reductive amination.[6] This involves the reaction of piperidin-4-ylmethanol with pyridine-4-carbaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine. An alternative, though potentially less selective, route is the direct N-alkylation of piperidin-4-ylmethanol with a 4-(halomethyl)pyridine, which can be prone to over-alkylation.[7][8]

Which reducing agent is best for this synthesis?

Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for reductive aminations.[1][3] It is milder than sodium borohydride and is particularly effective at reducing the iminium ion intermediate without significantly reducing the starting aldehyde.[3] Sodium cyanoborohydride (NaBH₃CN) is also a good option, but care must be taken due to the potential for cyanide release during workup.[2][3][4]

What solvents are suitable for this reaction?

Common solvents for reductive amination include dichloromethane (DCM), 1,2-dichloroethane (DCE), tetrahydrofuran (THF), and methanol.[5][9] The choice of solvent can depend on the specific reducing agent used. For instance, STAB is water-sensitive and not highly compatible with methanol, making solvents like DCM or DCE more suitable.[5]

How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[1] By spotting the starting materials and the reaction mixture on a TLC plate, you can visualize the consumption of the reactants and the formation of the product.

What are the best methods for purifying the final product?

Purification can often be achieved through column chromatography.[10] An acid-base extraction can also be employed to separate the basic amine product from non-basic impurities.[11][12] Salting out the amine product with an acid like HCl can also be an effective purification strategy.[11][12]

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentFormulaKey CharacteristicsCommon Solvents
Sodium BorohydrideNaBH₄Strong reducing agent, can reduce aldehydes and ketones. Best used in a stepwise process after imine formation.[1][2][5]Methanol, Ethanol
Sodium CyanoborohydrideNaBH₃CNMilder than NaBH₄, selective for imines at neutral pH.[2][3] Toxic cyanide byproducts are a concern.[3][4]Methanol, THF
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃Mild and selective for imines and enamines.[1][3] Moisture-sensitive.[5]DCM, DCE, THF

Table 2: Troubleshooting Common Side-Products

Side-ProductPotential Cause(s)Recommended Solution(s)
Unreacted Starting MaterialsIncomplete reaction, inactive reagents.Monitor with TLC, check reagent activity, optimize reaction time and temperature.[1]
Pyridin-4-ylmethanolReduction of starting aldehyde.Use a milder reducing agent (e.g., STAB), pre-form the imine before adding the reducing agent.[1][3]
Over-alkylation Product (Tertiary Amine)The product amine reacts with the starting aldehyde.Use a 1:1 stoichiometry or a slight excess of the starting amine, slow addition of the aldehyde.
Unidentified Polar ImpuritiesDegradation of reagents or product.Ensure the use of pure, dry reagents and solvents.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

  • To a solution of piperidin-4-ylmethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add pyridine-4-carbaldehyde (1.0 eq).

  • If desired, add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by TLC.[6]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired this compound.

Protocol 2: Monitoring the Reaction by Thin Layer Chromatography (TLC)

  • Prepare a TLC chamber with an appropriate solvent system (e.g., 10% methanol in dichloromethane).

  • On a TLC plate, spot the starting piperidin-4-ylmethanol, pyridine-4-carbaldehyde, a co-spot of both starting materials, and an aliquot of the reaction mixture.

  • Develop the TLC plate and visualize the spots under UV light and/or by staining with a suitable agent (e.g., potassium permanganate or iodine).

  • The reaction is complete when the starting material spots have disappeared and a new product spot is prominent.

Visualizations

Reaction_Pathway SM1 Piperidin-4-ylmethanol Imine Imine Intermediate SM1->Imine + H₂O SM2 Pyridine-4-carbaldehyde SM2->Imine + H₂O SP3 Pyridin-4-ylmethanol SM2->SP3 + [H] Product This compound Imine->Product + [H] SP1 Unreacted Starting Materials Imine->SP1 Incomplete Reaction SP2 Over-alkylation Product Product->SP2 + Pyridine-4-carbaldehyde + [H]

Caption: Reaction pathway for the synthesis and side-product formation.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_SM Analyze reaction mixture by TLC/LC-MS Start->Check_SM High_SM High levels of starting materials? Check_SM->High_SM Aldehyde_Reduced Presence of Pyridin-4-ylmethanol? High_SM->Aldehyde_Reduced No Sol_SM Optimize imine formation: - Add dehydrating agent - Adjust pH (4-5) - Check reducing agent activity High_SM->Sol_SM Yes Over_Alkylation Presence of tertiary amine? Aldehyde_Reduced->Over_Alkylation No Sol_Aldehyde Use milder reducing agent (STAB) Pre-form imine before reduction Aldehyde_Reduced->Sol_Aldehyde Yes Sol_Over_Alk Adjust stoichiometry (1:1) Slowly add aldehyde Over_Alkylation->Sol_Over_Alk Yes Purify Purify product via chromatography or extraction Over_Alkylation->Purify No Sol_SM->Purify Sol_Aldehyde->Purify Sol_Over_Alk->Purify

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Optimization of Reaction Conditions for Pyridinylmethylation of Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the pyridinylmethylation of piperidines. This guide aims to address specific issues encountered during experiments and offer solutions to optimize reaction conditions for improved yield and purity.

Frequently Asked questions (FAQs)

Q1: What is pyridinylmethylation of piperidines and why is it important?

Pyridinylmethylation is a chemical reaction that introduces a pyridinylmethyl group onto the nitrogen atom of a piperidine ring. This process is a type of N-alkylation. The resulting N-(pyridinylmethyl)piperidine scaffolds are significant in medicinal chemistry as they are found in numerous pharmacologically active compounds, acting on a wide range of biological targets.

Q2: What are the common methods for pyridinylmethylation of piperidines?

The two primary methods for the N-alkylation of piperidines, which are applicable to pyridinylmethylation, are:

  • Direct N-Alkylation: This involves the reaction of a piperidine with a pyridinylmethyl halide (e.g., 2-(chloromethyl)pyridine) in the presence of a base.[1]

  • Reductive Amination: This method involves reacting a piperidine with a pyridinecarboxaldehyde, which forms an iminium ion intermediate that is then reduced in situ to the final product.[1] This method is often milder and can be more selective.[1]

Q3: What are the primary factors influencing the success of a pyridinylmethylation reaction?

Several factors can significantly impact the outcome of the reaction:

  • Stoichiometry: The ratio of piperidine to the pyridinylmethylating agent is crucial. An excess of the alkylating agent can lead to the formation of undesired quaternary ammonium salts.[2]

  • Base: The choice and strength of the base are critical for deprotonating the piperidine and neutralizing the acid formed during the reaction.[3]

  • Solvent: The solvent can influence the solubility of reactants and the rate of reaction.[2]

  • Temperature: Reaction temperature affects the reaction rate and can influence the formation of byproducts.

  • Nature of the Reactants: The specific isomer of the pyridinylmethyl halide or aldehyde (2-, 3-, or 4-substituted) and any substituents on the piperidine ring can affect reactivity.

Troubleshooting Guide

Issue 1: Low yield of the desired N-(pyridinylmethyl)piperidine and formation of a water-soluble byproduct.

  • Probable Cause: This is a classic sign of significant quaternary ammonium salt formation.[2] After the initial alkylation, a second pyridinylmethylation can occur on the newly formed tertiary amine, which is often more nucleophilic.[2]

  • Solutions:

    • Optimize Stoichiometry: Use an excess of the piperidine (e.g., 2-3 equivalents) relative to the pyridinylmethyl halide.[2]

    • Slow Addition: Add the pyridinylmethyl halide slowly to the reaction mixture to maintain a low concentration of the alkylating agent, favoring mono-alkylation.[3]

    • Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) to minimize side reactions.[2]

    • Consider Reductive Amination: This method avoids the issue of over-alkylation.[1]

Issue 2: The reaction is very slow or does not proceed to completion.

  • Probable Cause: Insufficiently strong base, low temperature, or steric hindrance. The piperidine may be protonated by the acid generated during the reaction, effectively halting the process.[2]

  • Solutions:

    • Stronger Base: Switch to a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3).[3]

    • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate.[4] However, this should be done cautiously as it can also promote side reactions.

    • Solvent Choice: Ensure a suitable solvent is used where all reactants are soluble. Polar aprotic solvents like DMF or acetonitrile are often good choices.[3]

Issue 3: Difficulty in purifying the final product.

  • Probable Cause: Presence of unreacted starting materials, quaternary salt byproducts, or other impurities.

  • Solutions:

    • Aqueous Work-up: Perform an acid-base extraction. The desired tertiary amine can be extracted into an organic solvent from a basic aqueous solution, while the quaternary salt will remain in the aqueous layer.[2]

    • Chromatography: Column chromatography on silica gel is a common method for purification.[1]

    • Crystallization: If the product is a solid, crystallization can be an effective purification technique.

Data Presentation

The selection of appropriate reaction conditions is crucial for maximizing the yield of the desired N-(pyridinylmethyl)piperidine. The following tables summarize general conditions for the direct N-alkylation and reductive amination of piperidines.

Table 1: General Conditions for Direct N-Alkylation of Piperidines

ParameterConditionRationale
Piperidine:Alkyl Halide Ratio 1:1.1 to 3:1An excess of piperidine minimizes over-alkylation.[2]
Base K₂CO₃, NaH, DIPEAK₂CO₃ is a common and effective base. NaH is stronger and used for less reactive systems. DIPEA is a non-nucleophilic base that can reduce side reactions.[2][3]
Solvent Acetonitrile, DMFPolar aprotic solvents are generally effective.[3]
Temperature Room Temperature to 70°CHigher temperatures can increase the reaction rate but may also lead to more byproducts.[3][4]

Table 2: General Conditions for Reductive Amination

ParameterConditionRationale
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)A mild and selective reducing agent for iminium ions.[1]
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Common solvents for reductive amination.
Additive Acetic Acid (catalytic)Can be used to facilitate imine formation.[4]
Temperature Room TemperatureReactions are typically run at ambient temperature.

Experimental Protocols

Protocol 1: Direct N-Alkylation of Piperidine with 2-(Chloromethyl)pyridine

This protocol describes a general procedure for the direct N-alkylation of piperidine using a pyridinylmethyl halide and a base.

  • Materials:

    • Piperidine

    • 2-(Chloromethyl)pyridine hydrochloride

    • Potassium carbonate (K₂CO₃), finely powdered and dried

    • Anhydrous Acetonitrile (MeCN)

    • Magnetic stirrer

    • Round-bottom flask

    • Standard work-up and purification equipment

  • Procedure:

    • To a round-bottom flask, add piperidine (1.0 equivalent) and anhydrous acetonitrile.

    • Add finely powdered potassium carbonate (2.0 equivalents) to the stirred solution.

    • In a separate flask, dissolve 2-(chloromethyl)pyridine hydrochloride (1.1 equivalents) in a minimal amount of anhydrous acetonitrile.

    • Slowly add the 2-(chloromethyl)pyridine solution to the piperidine mixture at room temperature over 30 minutes.

    • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to overnight.

    • Upon completion, filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-(pyridin-2-ylmethyl)piperidine.

Protocol 2: N-Alkylation of Piperidine via Reductive Amination with Pyridine-4-carboxaldehyde

This protocol details the N-alkylation of piperidine with a pyridinecarboxaldehyde using sodium triacetoxyborohydride.

  • Materials:

    • Piperidine

    • Pyridine-4-carboxaldehyde

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Anhydrous Dichloromethane (DCM)

    • Magnetic stirrer

    • Round-bottom flask

    • Standard work-up and purification equipment

  • Procedure:

    • To a round-bottom flask, add piperidine (1.0 equivalent) and pyridine-4-carboxaldehyde (1.2 equivalents) to anhydrous dichloromethane.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution.

    • Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(pyridin-4-ylmethyl)piperidine.

    • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

The following diagrams illustrate the experimental workflows for the two primary methods of pyridinylmethylation of piperidines.

Direct_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Piperidine, K₂CO₃, and Acetonitrile B Add Pyridinylmethyl Chloride Solution Slowly A->B C Stir at Room Temperature (Monitor by TLC/LC-MS) B->C D Filter to Remove Salts C->D E Concentrate Filtrate D->E F Aqueous Work-up (Extraction) E->F G Dry and Concentrate Organic Layer F->G H Column Chromatography G->H I Pure Product H->I Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification A Combine Piperidine and Pyridinecarboxaldehyde in DCM B Stir at Room Temperature A->B C Add NaBH(OAc)₃ Portion-wise B->C D Stir until Completion (Monitor by TLC/LC-MS) C->D E Quench with NaHCO₃ (aq) D->E F Extract with DCM E->F G Dry and Concentrate Organic Layer F->G H Column Chromatography (if needed) G->H I Pure Product H->I Troubleshooting_Logic cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Proposed Solution issue Low Yield / Side Products cause1 Quaternary Salt Formation issue->cause1 cause2 Incomplete Reaction issue->cause2 sol1a Excess Piperidine cause1->sol1a sol1b Slow Addition of Alkylating Agent cause1->sol1b sol1c Use Reductive Amination cause1->sol1c sol2a Stronger Base cause2->sol2a sol2b Increase Temperature cause2->sol2b

References

Troubleshooting guide for the synthesis of 4-substituted piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-substituted piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-substituted piperidines?

A1: The main strategies for synthesizing the piperidine core include the hydrogenation or reduction of pyridine precursors, intramolecular cyclization, intermolecular cyclization (annulation), and multi-component reactions (MCRs).[1][2] Hydrogenation of substituted pyridines is a classical and common approach.[1] Cyclization reactions and MCRs provide versatile pathways to construct more complex piperidine structures.[1]

Q2: My piperidine solution in DMF crystallized upon storage. What is the cause?

A2: This is a common observation with amine solutions. The crystallization is likely due to the formation of a salt.[3][4] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases, such as HCl that might be present from other stored reagents, to form piperidine hydrochloride.[3][4] To resolve this, you can try to redissolve the crystals or prepare a fresh solution. To prevent this issue, ensure your storage container is tightly sealed and consider storing it under an inert atmosphere like nitrogen or argon.[3]

Q3: Why is it difficult to separate piperidine from a pyridine impurity by distillation?

A3: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation challenging.[3] This azeotrope is composed of approximately 92% piperidine and 8% pyridine by weight and has a boiling point of about 106.1°C at atmospheric pressure.[3] To overcome this, you can consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, enabling separation by filtration.[3]

Q4: Is it necessary to protect the piperidine nitrogen during synthesis?

A4: It is highly recommended to use an N-protected piperidine derivative, for example, with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group. This is particularly important when using reagents that can react with the basic piperidine nitrogen.[3] N-protection prevents side reactions, and the protecting group can be removed in a subsequent step to yield the free amine.[3]

Troubleshooting Guide by Synthetic Method

Grignard Reaction with 4-Piperidones

This section addresses common issues encountered during the synthesis of 4-aryl-4-hydroxypiperidines via the Grignard reaction.

Problem 1: Low or no formation of the Grignard reagent.

  • Possible Cause: Inactive magnesium surface due to an oxide layer.

    • Solution: Activate the magnesium turnings by gently crushing them in a mortar and pestle (in a glovebox) or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[5] The disappearance of the iodine color indicates magnesium activation.[5]

  • Possible Cause: Presence of moisture or acidic impurities in the starting materials or solvent.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Use anhydrous solvents. Ensure the aryl halide is pure and free of acidic impurities.[5]

  • Possible Cause: Improper solvent choice.

    • Solution: While diethyl ether is common, tetrahydrofuran (THF) is often a better solvent for Grignard reagent synthesis due to its superior solvating power, which stabilizes the organomagnesium species.[5]

Problem 2: Low yield of the desired 4-aryl-4-hydroxypiperidine.

  • Possible Cause: Incomplete Grignard reagent formation.

    • Solution: Ensure complete magnesium activation and anhydrous conditions. Consider titrating your Grignard reagent before use to determine its precise concentration.[5]

  • Possible Cause: Side reactions.

    • Enolization of the 4-piperidone: The Grignard reagent, being a strong base, can deprotonate the acidic α-protons of the 4-piperidone.[5] This is more prevalent with sterically hindered Grignard reagents.

    • Reduction of the 4-piperidone: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to a secondary alcohol.[5]

    • Wurtz Coupling: The Grignard reagent can react with the remaining aryl halide, forming a biaryl byproduct.[5] This can be minimized by the slow addition of the aryl halide during the preparation of the Grignard reagent.[5]

  • Possible Cause: Suboptimal reaction temperature.

    • Solution: The addition of the Grignard reagent to the 4-piperidone is typically performed at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.[5] Allowing the reaction to warm up too quickly can lead to a decrease in yield.[5]

Problem 3: Formation of significant byproducts.

  • Possible Cause: Dehydration of the tertiary alcohol product.

    • Solution: The 4-aryl-4-hydroxypiperidine product can be susceptible to dehydration under acidic workup conditions or during purification. Use a mild quenching agent like a saturated aqueous ammonium chloride solution and avoid strong acids.[5]

  • Possible Cause: Presence of unreacted 4-piperidone.

    • Solution: This is often due to an incomplete reaction or enolization as described above.[5]

  • Possible Cause: Formation of a biaryl compound.

    • Solution: This results from the Wurtz coupling of the Grignard reagent and the aryl halide. To minimize byproduct formation, optimize reaction conditions such as temperature, addition rate, and stoichiometry.[5]

Experimental Protocol: Synthesis of N-Boc-4-phenyl-4-hydroxypiperidine

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of bromobenzene in anhydrous THF dropwise to the magnesium suspension.

    • Maintain the reaction under a gentle reflux until the magnesium is consumed.

  • Reaction with N-Boc-4-piperidone:

    • In a separate flame-dried flask, dissolve N-Boc-4-piperidone in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.[5]

    • Slowly add the freshly prepared Grignard reagent solution to the cooled N-Boc-4-piperidone solution via a cannula or dropping funnel.[5]

    • Stir the reaction mixture at -78 °C for 1-2 hours.[5]

    • Allow the reaction to slowly warm to room temperature and stir overnight.[5]

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.[5]

    • Extract the aqueous layer with ethyl acetate.[5]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

G cluster_start Start cluster_issues Problem Identification cluster_causes_yield Low Yield - Root Causes cluster_causes_byproducts Byproducts - Root Causes cluster_solutions_yield Solutions for Low Yield cluster_solutions_byproducts Solutions for Byproducts start Grignard Reaction Troubleshooting low_yield Low or No Product start->low_yield byproducts Significant Byproducts start->byproducts grignard_formation Poor Grignard Formation low_yield->grignard_formation side_reactions Side Reactions low_yield->side_reactions temp_control Poor Temp. Control low_yield->temp_control dehydration Product Dehydration byproducts->dehydration unreacted_sm Unreacted Starting Material byproducts->unreacted_sm wurtz Wurtz Coupling byproducts->wurtz activate_mg Activate Mg (Iodine) grignard_formation->activate_mg anhydrous Ensure Anhydrous Conditions grignard_formation->anhydrous slow_addition Slow Reagent Addition side_reactions->slow_addition low_temp Maintain Low Temperature side_reactions->low_temp temp_control->low_temp mild_workup Mild Acidic Workup dehydration->mild_workup optimize_stoich Optimize Stoichiometry unreacted_sm->optimize_stoich optimize_temp Optimize Temperature Profile unreacted_sm->optimize_temp wurtz->slow_addition wurtz->optimize_stoich

Caption: Troubleshooting workflow for Grignard reactions with 4-piperidones.

Reductive Amination

Reductive amination is a widely used method for synthesizing N-substituted piperidin-4-amines. It involves the reaction of a 4-piperidone with an amine to form an imine or enamine, which is then reduced.

Problem 1: Low conversion of the starting materials.

  • Possible Cause: Inefficient imine/enamine formation.

    • Solution: The pH of the reaction is crucial. Mildly acidic conditions (pH 4-5) are often optimal for imine formation.[6] If the reaction is too acidic, the amine nucleophile will be protonated and become unreactive.[6] Consider adding a catalytic amount of a weak acid like acetic acid.

  • Possible Cause: The reducing agent is not suitable.

    • Solution: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used as they are mild enough to not reduce the starting ketone but will reduce the iminium ion.[6] Sodium borohydride (NaBH4) can also be used, but it may also reduce the starting ketone.[6]

Problem 2: Formation of dialkylated or other side products.

  • Possible Cause: The newly formed amine is reacting further.

    • Solution: Use a stoichiometry with a slight excess of the starting amine to favor the formation of the desired product. Slow addition of the reducing agent can also help to control the reaction.

  • Possible Cause: The reducing agent is too reactive.

    • Solution: As mentioned above, using milder reducing agents like NaBH3CN or NaBH(OAc)3 can improve selectivity.[6]

Table 1: Common Reducing Agents for Reductive Amination

Reducing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH4)Methanol, Ethanol, room temperatureInexpensive, readily availableCan reduce aldehydes and ketones, less selective for the imine.
Sodium Cyanoborohydride (NaBH3CN)Methanol, pH 4-6Selectively reduces imines in the presence of carbonyls.[6]Toxic cyanide byproduct.
Sodium Triacetoxyborohydride (NaBH(OAc)3)Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Mild, selective, and does not require pH control.[6]More expensive, can be moisture sensitive.
H2, Pd/CMethanol, Ethanol, various pressures"Clean" reaction, byproduct is water.Requires specialized hydrogenation equipment.

Experimental Protocol: Reductive Amination of N-Boc-4-piperidone with Aniline

  • Imine Formation:

    • To a solution of N-Boc-4-piperidone and aniline in methanol, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride in portions.

    • Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up and Purification:

    • Quench the reaction by the addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

G cluster_workflow Reductive Amination Workflow start Start: N-Boc-4-piperidone + Amine imine_formation Imine/Enamine Formation (Catalytic Acid, e.g., AcOH) start->imine_formation reduction In situ Reduction (e.g., NaBH(OAc)3) imine_formation->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification (Column Chromatography) workup->purification product Product: 4-Amino-piperidine Derivative purification->product

Caption: General experimental workflow for reductive amination.

N-Deprotection of Boc-Protected Piperidines

The tert-butyloxycarbonyl (Boc) group is a common nitrogen-protecting group in piperidine synthesis. Its removal is a critical step.

Problem 1: Incomplete deprotection.

  • Possible Cause: Insufficient acid strength or concentration.

    • Solution: Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is highly effective for Boc deprotection. A common mixture is 20-50% TFA in DCM.[7] Hydrochloric acid (HCl) in dioxane or methanol is also a standard reagent.[8]

  • Possible Cause: Short reaction time or low temperature.

    • Solution: Most Boc deprotections are complete within 1-2 hours at room temperature. Monitor the reaction by TLC to ensure completion. If the reaction is sluggish, a slight increase in temperature may be necessary, but be cautious of potential side reactions.

Problem 2: Side reactions or degradation of the product.

  • Possible Cause: The substrate contains other acid-sensitive functional groups.

    • Solution: If your molecule has other acid-labile groups, the harsh conditions of TFA or HCl may not be suitable. Consider milder deprotection methods. For example, using a weaker acid like formic acid or employing non-acidic methods if applicable.[9]

  • Possible Cause: The free amine product is unstable.

    • Solution: After deprotection and workup, it is often advisable to store the free amine as a salt (e.g., hydrochloride) to improve its stability.

Table 2: Common Reagents for N-Boc Deprotection

ReagentTypical ConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA)20-50% in DCM, room temp.[7]Fast and efficient.Harshly acidic, can cleave other acid-labile groups.
Hydrochloric Acid (HCl)4M in Dioxane, room temp.[8]Provides the hydrochloride salt directly.Can also be too harsh for sensitive substrates.
Formic AcidNeat or in a solvent, room temp.Milder than TFA or HCl.Slower reaction times.

Experimental Protocol: N-Boc Deprotection with TFA

  • Deprotection:

    • Dissolve the N-Boc protected piperidine derivative in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (typically 20-50% v/v) and stir the mixture at room temperature.

    • Monitor the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

    • Redissolve the residue in a suitable solvent and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Extract the product with an organic solvent.

    • Dry the organic layer and concentrate to obtain the deprotected piperidine.

G cluster_start Start cluster_check Substrate Analysis cluster_harsh Standard Conditions cluster_mild Mild Conditions cluster_end Outcome start N-Boc Deprotection acid_sensitive Other Acid-Sensitive Groups Present? start->acid_sensitive tfa_hcl Use TFA/DCM or HCl/Dioxane acid_sensitive->tfa_hcl No formic_acid Use Formic Acid or Other Mild Reagents acid_sensitive->formic_acid Yes product Deprotected Piperidine tfa_hcl->product formic_acid->product

Caption: Decision diagram for choosing N-Boc deprotection conditions.

References

Technical Support Center: Overcoming Challenges in the Purification of Polar Amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of purifying polar amine compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of polar amine compounds.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Question: My polar amine compound shows little to no retention and elutes in the solvent front on a standard C18 column. What can I do to improve retention?

Answer: This is a frequent challenge with highly polar analytes in reversed-phase chromatography due to their strong affinity for the polar mobile phase. Here are several strategies to enhance retention:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds. It uses a polar stationary phase (e.g., silica, diol, amide) with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.

  • High pH Reversed-Phase Chromatography: For basic polar amines, increasing the mobile phase pH to at least two units above the amine's pKa will neutralize the amine, making it more hydrophobic and increasing its retention on a C18 column.[1][2] Ensure your column and HPLC system are compatible with high pH conditions.[1]

  • Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the charged amine, increasing its hydrophobicity and retention on a reversed-phase column.

  • Use of a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases with embedded polar groups that enhance the retention of polar analytes.

Issue 2: Significant Peak Tailing in Chromatography

Question: I am observing significant peak tailing for my polar amine compound. How can I improve the peak shape?

Answer: Peak tailing for basic compounds like polar amines is often caused by secondary interactions with the stationary phase, particularly the acidic silanol groups on silica-based columns. Here's how to troubleshoot this issue:

  • Mobile Phase pH Adjustment: For reversed-phase chromatography, operating at a low pH (e.g., 2-3) can protonate the silanol groups, minimizing their interaction with the protonated amine. Conversely, at a high pH, the amine is neutral, which can also improve peak shape on a suitable column.

  • Use of Mobile Phase Additives: Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase in normal-phase chromatography can neutralize the acidic silanol sites and improve peak shape.[1]

  • Alternative Stationary Phases:

    • Amine-functionalized silica: These columns have a basic surface that minimizes interactions with basic analytes.[3][4]

    • Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of basic compounds.

    • End-capped columns: Use columns that are highly end-capped to reduce the number of free silanol groups.

  • Lower Sample Load: Overloading the column can lead to peak tailing. Try injecting a smaller amount of your sample.

Issue 3: Low Recovery of the Polar Amine Compound

Question: I am losing a significant amount of my polar amine during purification. What are the potential causes and solutions?

Answer: Low recovery can be attributed to several factors:

  • Irreversible Adsorption: The basic nature of amines can lead to strong, sometimes irreversible, binding to acidic silica gel.[1]

    • Solution: Use a deactivated silica gel, an amine-functionalized column, or an alternative stationary phase like alumina. Adding a basic modifier to the mobile phase can also help.[1]

  • Compound Degradation: Some polar amines may be unstable on acidic silica gel.

    • Solution: Switch to a more inert stationary phase like a polymer-based column or use reversed-phase chromatography.

  • Co-elution with Impurities: Your compound may be co-eluting with other components, leading to impure fractions and apparent low recovery of the desired product.

    • Solution: Optimize your chromatographic method to improve resolution. Consider using an orthogonal technique (e.g., switching from reversed-phase to HILIC) for better separation.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for purifying a new polar amine compound?

A1: A good starting point is to use Thin Layer Chromatography (TLC) to screen different stationary and mobile phases. For highly polar amines, it is often beneficial to start with HILIC or a reversed-phase method at high pH. Supercritical Fluid Chromatography (SFC) is also an increasingly popular and powerful technique for polar amine purification due to its speed and efficiency.[1]

Q2: When should I consider using a protecting group strategy?

A2: A protecting group strategy is useful when the amine functionality interferes with other desired reactions or when it leads to significant purification challenges. By temporarily converting the polar amine into a less polar, more easily handled derivative (e.g., a Boc- or Cbz-carbamate), purification by standard normal-phase chromatography can be greatly simplified. The protection and subsequent deprotection steps generally proceed in high yields.[5][6][7][8]

Q3: Can I use normal-phase chromatography on silica gel for polar amines?

A3: Yes, but it often requires method optimization. Due to the acidic nature of silica, strong interactions with basic amines can lead to poor peak shape and low recovery.[1] To overcome this, it is common to add a basic modifier like triethylamine (TEA) or ammonia to the mobile phase to mask the acidic silanol groups.[1]

Q4: What are the advantages of Supercritical Fluid Chromatography (SFC) for polar amine purification?

A4: SFC offers several advantages over traditional HPLC, including faster separations, lower consumption of organic solvents, and the generation of more concentrated fractions, which simplifies solvent removal. It is particularly well-suited for the purification of polar and basic compounds and often provides better peak shapes than normal-phase HPLC.[1]

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Amine Purification
TechniqueStationary PhaseMobile PhaseAdvantagesDisadvantagesTypical RecoveryPurityLoading Capacity
HILIC Polar (Silica, Diol, Amide)High Organic (e.g., Acetonitrile) with Aqueous BufferExcellent for highly polar compounds; orthogonal to reversed-phase.[1][9]Can have longer equilibration times; sensitive to water content.Good to ExcellentHighModerate
High-pH RP-HPLC pH-stable C18, Hybrid SilicaAqueous buffer (pH > 9) with Acetonitrile or MethanolGood retention for basic amines; utilizes common RP columns.[1]Requires pH-stable columns and compatible HPLC system; potential for silica dissolution.[1]Good to ExcellentHighModerate to High
SFC Various (Chiral and Achiral)Supercritical CO₂ with polar co-solvent (e.g., Methanol)Fast separations; low organic solvent use; good for chiral separations.[1]Requires specialized equipment; analyte solubility in CO₂ can be a limitation.Good to ExcellentHighHigh
Ion-Exchange Cation or Anion Exchange ResinAqueous buffer with increasing salt concentration or pH gradientExcellent for charged and highly polar amines; high capacity.[1][10]Requires the compound to be charged; high salt concentrations in fractions may need removal.ExcellentVery HighVery High
Normal-Phase Silica, AluminaNon-polar organic solvents with polar modifiers (and basic additives)Well-established technique; good for less polar amines.Strong interactions with basic amines can cause peak tailing and low recovery.[1]VariableVariableVariable

Note: Quantitative data for recovery, purity, and loading capacity can be highly compound-dependent. The values presented are qualitative assessments based on typical performance.

Table 2: Common Protecting Groups for Amines
Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsYield (Protection)Yield (Deprotection)
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl)[5][11]High[5][7]High[5]
CarboxybenzylCbzBenzyl chloroformateCatalytic hydrogenation (e.g., H₂, Pd/C)[6][11]High[6][8]High[6]

Experimental Protocols

Protocol 1: HILIC for Polar Amine Purification
  • Stationary Phase: Select a HILIC-specific column (e.g., silica, diol, or amide-bonded phase).

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile.

    • Solvent B: 10 mM ammonium formate in water, pH adjusted to 3.5 with formic acid.

  • Gradient:

    • Start with 95% Solvent A and 5% Solvent B.

    • Run a linear gradient to 60% Solvent A and 40% Solvent B over 15 minutes.

    • Hold for 2 minutes.

    • Return to initial conditions and equilibrate for 5-10 column volumes.

  • Flow Rate: Adjust based on column dimensions (e.g., 1 mL/min for a 4.6 mm ID analytical column).

  • Detection: UV or Mass Spectrometry (MS). Volatile buffers like ammonium formate are MS-compatible.

Protocol 2: High pH Reversed-Phase Chromatography
  • Stationary Phase: Use a pH-stable reversed-phase column (e.g., hybrid silica or polymer-based C18).

  • Mobile Phase Preparation:

    • Solvent A: 10 mM ammonium bicarbonate in water, pH adjusted to 10 with ammonium hydroxide.

    • Solvent B: Acetonitrile.

  • Gradient:

    • Start with 95% Solvent A and 5% Solvent B.

    • Run a linear gradient to 5% Solvent A and 95% Solvent B over 20 minutes.

  • Caution: Ensure your column and HPLC system are compatible with high pH mobile phases to prevent damage to the equipment.[1]

Protocol 3: Boc Protection of a Polar Amine
  • Reaction Setup: Dissolve the polar amine in a suitable solvent such as a mixture of dioxane and water (1:1).

  • Reagent Addition: Add 1.1 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) and 1.5 equivalents of a base like sodium bicarbonate (NaHCO₃).

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, perform an extractive work-up to isolate the Boc-protected amine, which will be significantly less polar than the starting material.

Visualizations

experimental_workflow start Start: Crude Polar Amine Mixture tlc TLC Screening (Normal-phase, RP, HILIC) start->tlc decision_tlc Good Separation? tlc->decision_tlc np_path Normal-Phase Path decision_tlc->np_path Yes (NP) rp_path Reversed-Phase Path decision_tlc->rp_path Yes (RP) hilic_path HILIC Path decision_tlc->hilic_path Yes (HILIC) protecting_group Consider Protecting Group Strategy decision_tlc->protecting_group No np_purify Normal-Phase Chromatography (with basic modifier, e.g., TEA) np_path->np_purify rp_decision Sufficient Retention? rp_path->rp_decision hilic_purify HILIC Purification hilic_path->hilic_purify end Purified Polar Amine np_purify->end rp_high_ph High pH Reversed-Phase rp_decision->rp_high_ph No rp_decision->end Yes rp_high_ph->end hilic_purify->end protecting_group->start troubleshooting_workflow start Problem: Poor Peak Shape (Tailing) check_ph Check Mobile Phase pH (Is it optimal?) start->check_ph decision_ph Improved? check_ph->decision_ph add_modifier Add Basic Modifier (e.g., TEA in NP) decision_ph->add_modifier No resolved Problem Resolved decision_ph->resolved Yes decision_modifier Improved? add_modifier->decision_modifier change_column Change Stationary Phase (Amine-func., Alumina, End-capped) decision_modifier->change_column No decision_modifier->resolved Yes decision_column Improved? change_column->decision_column lower_load Lower Sample Load decision_column->lower_load No decision_column->resolved Yes lower_load->resolved logical_relationship amine_properties Properties of Polar Amine - Polarity - pKa - Stability high_polarity High Polarity amine_properties->high_polarity low_stability Low Stability on Silica amine_properties->low_stability ionizable Ionizable amine_properties->ionizable hilic HILIC high_polarity->hilic sfc SFC high_polarity->sfc high_ph_rp High-pH RP low_stability->high_ph_rp amine_column Amine-functionalized Column low_stability->amine_column ionizable->high_ph_rp ion_exchange Ion-Exchange ionizable->ion_exchange

References

Preventing over-alkylation in the synthesis of tertiary amines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent over-alkylation during the synthesis of tertiary amines.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of tertiary amine synthesis, and why does it occur?

A1: Over-alkylation is a common side reaction in amine synthesis where the target amine becomes further alkylated, leading to the formation of undesired products. For instance, when synthesizing a tertiary amine from a secondary amine and an alkyl halide, the newly formed tertiary amine can react further with the alkylating agent to produce a quaternary ammonium salt.[1][2] This occurs because the product amine is often more nucleophilic than the starting amine, creating a "runaway" reaction where the product outcompetes the starting material for the alkylating agent.[1][3]

Q2: I am observing a mixture of my desired tertiary amine and a quaternary ammonium salt in my reaction. What are the likely causes?

A2: The formation of a quaternary ammonium salt is the classic sign of over-alkylation, also known as the Menshutkin reaction.[4] Several factors can contribute to this:

  • Inherent Reactivity: The tertiary amine product is nucleophilic and can react with the alkylating agent.[3]

  • Reaction Conditions: High temperatures, prolonged reaction times, and the use of highly reactive alkylating agents (e.g., methyl iodide) can promote over-alkylation.[5][6]

  • Stoichiometry: Using a 1:1 molar ratio of the secondary amine to the alkylating agent is often insufficient to prevent the more reactive tertiary amine product from reacting further.[1]

Q3: How can I control the stoichiometry to minimize the formation of quaternary ammonium salts?

A3: While careful control of stoichiometry can help, it is often not the most effective method to prevent over-alkylation due to the increasing nucleophilicity of the alkylated products.[7] A large excess of the starting amine can be used to statistically favor the desired reaction, but this is often not practical or economical.[7] A more robust approach is to choose a synthetic method that inherently avoids this issue, such as reductive amination.[8]

Q4: What is reductive amination, and how does it prevent over-alkylation?

A4: Reductive amination is a widely used and highly effective method for synthesizing tertiary amines that avoids the problem of over-alkylation.[8][9][10] The process involves two main steps in a single pot:

  • Reaction of a secondary amine with an aldehyde or ketone to form an iminium ion intermediate.

  • In-situ reduction of the iminium ion to the tertiary amine using a selective reducing agent.[9]

Over-alkylation is prevented because the iminium ion is the species that is reduced, and the resulting tertiary amine is generally not reactive under the conditions used for the reduction of the iminium ion.[8]

Q5: What are some common reducing agents used in reductive amination for tertiary amine synthesis?

A5: Several reducing agents are suitable for reductive amination, each with its own advantages:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and versatile reagent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones with secondary amines.[8][9]

  • Sodium cyanoborohydride (NaBH₃CN): Another common choice, it is effective at a slightly acidic pH, which is often optimal for iminium ion formation.[8][11] However, it can produce toxic hydrogen cyanide as a byproduct, so appropriate safety precautions are necessary.[1]

  • Hydrogen (H₂) with a metal catalyst (e.g., Pd/C, Ni): This method is also widely used, especially in industrial settings.[10][12]

Troubleshooting Guide

Problem: My reaction is producing a significant amount of quaternary ammonium salt alongside the desired tertiary amine.

Possible Cause Recommended Solution & Rationale
Direct Alkylation Method The inherent nucleophilicity of the tertiary amine product leads to further alkylation. Solution: Switch to reductive amination. This method forms an iminium ion intermediate that is selectively reduced, preventing the final tertiary amine from reacting further.[8]
Inappropriate Reducing Agent Using a reducing agent that is too strong or not selective for the iminium ion can lead to side reactions. Solution: Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[8][9]
Suboptimal Reaction Conditions High temperatures can promote the Menshutkin reaction. Solution: Perform the reaction at a lower temperature. Reductive aminations are often carried out at room temperature.[13]
Incorrect Stoichiometry in Direct Alkylation An excess of the alkylating agent will drive the reaction towards the quaternary salt. Solution: If direct alkylation must be used, a large excess of the secondary amine may help, but this is often inefficient.[7]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a general method for the synthesis of a tertiary amine from a secondary amine and an aldehyde or ketone.

Materials:

  • Secondary amine (1.0 mmol)

  • Aldehyde or ketone (1.2 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the secondary amine in the chosen solvent, add the aldehyde or ketone.

  • Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the iminium ion.

  • Add the sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or LC-MS, typically 1-24 hours).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude tertiary amine, which can be purified by column chromatography if necessary.

Visualizations

Over_Alkylation_Pathway cluster_0 Direct Alkylation Secondary Amine Secondary Amine Tertiary Amine Tertiary Amine Secondary Amine->Tertiary Amine Desired Alkylation Alkyl Halide_1 Alkyl Halide (R'-X) Alkyl Halide_1->Tertiary Amine Quaternary Salt Quaternary Ammonium Salt Tertiary Amine->Quaternary Salt Over-alkylation (Undesired) Alkyl Halide_2 Alkyl Halide (R'-X) Alkyl Halide_2->Quaternary Salt

Caption: Reaction pathway illustrating over-alkylation.

Reductive_Amination_Workflow cluster_1 Reductive Amination Start Secondary Amine + Aldehyde/Ketone Imine_Formation Formation of Iminium Ion Start->Imine_Formation Reduction Reduction Imine_Formation->Reduction Add Reducing Agent (e.g., NaBH(OAc)₃) Product Tertiary Amine Reduction->Product

Caption: Workflow for reductive amination.

Troubleshooting_Overalkylation Start Over-alkylation Observed? Yes Yes Start->Yes No No Start->No Check_Method Using Direct Alkylation? Yes->Check_Method Success Problem Solved No->Success Switch_Method Switch to Reductive Amination Check_Method->Switch_Method Yes Check_Conditions Optimize Conditions: - Lower Temperature - Adjust Stoichiometry Check_Method->Check_Conditions No Switch_Method->Success Failure Still Issues? Check_Conditions->Failure Failure->Success No Consult Consult Further Literature Failure->Consult Yes

Caption: Troubleshooting decision tree for over-alkylation.

References

Scalable synthesis and purification of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scalable synthesis and purification of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable synthetic route for this compound?

A1: The most common and scalable approach is the N-alkylation of piperidin-4-yl)methanol with a 4-(halomethyl)pyridine, typically 4-(chloromethyl)pyridine hydrochloride, in the presence of a base. This method is straightforward and can be adapted for larger-scale production.

Q2: What are the critical parameters to control during the N-alkylation reaction?

A2: Key parameters to control include the stoichiometry of the reactants, the choice and amount of base, reaction temperature, and reaction time. Careful control of these parameters is crucial to maximize yield and minimize the formation of impurities, such as the di-alkylation byproduct.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow for the visualization of the consumption of starting materials and the formation of the product.

Q4: What are the most common impurities, and how can they be minimized?

A4: The most common impurities include unreacted starting materials (piperidin-4-yl)methanol and 4-(chloromethyl)pyridine), the di-alkylation product (a quaternary ammonium salt), and potential byproducts from the decomposition of the alkylating agent. Minimization strategies include using a slight excess of the piperidine starting material, slow and controlled addition of the alkylating agent, and maintaining the optimal reaction temperature.

Q5: What is the recommended method for purifying the final product on a large scale?

A5: For large-scale purification, a combination of techniques is often employed. Initially, an aqueous workup is used to remove inorganic salts and water-soluble impurities. The crude product can then be purified by crystallization from a suitable solvent system or by column chromatography. For high-purity requirements, crystallization is often the preferred scalable method.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive alkylating agent (e.g., hydrolysis of 4-(chloromethyl)pyridine).- Insufficiently strong or insufficient amount of base.- Low reaction temperature.- Use fresh or properly stored 4-(chloromethyl)pyridine hydrochloride.- Use a stronger base (e.g., K₂CO₃, Cs₂CO₃) or increase the molar equivalent of the base.- Increase the reaction temperature in increments (e.g., to 40-60 °C) and monitor the reaction progress.
Formation of Significant Amount of Di-alkylation Byproduct - Molar ratio of alkylating agent to amine is too high.- Rapid addition of the alkylating agent.- Use a slight excess of (piperidin-4-yl)methanol (e.g., 1.1-1.2 equivalents).- Add the 4-(chloromethyl)pyridine solution dropwise over an extended period.
Reaction Stalls or is Incomplete - Poor solubility of reactants.- Inefficient mixing on a larger scale.- Switch to a more polar aprotic solvent like DMF or NMP.- Ensure adequate agitation is maintained throughout the reaction.
Product is an Oil and Difficult to Isolate - Presence of impurities.- The product may have a low melting point.- Purify the crude product by column chromatography to remove impurities before attempting crystallization.- Attempt to form a salt (e.g., hydrochloride or maleate salt) which is often more crystalline.
Difficulty in Removing the Solvent During Work-up - Use of a high-boiling point solvent (e.g., DMF, NMP).- After the initial extraction, perform a series of aqueous washes to remove the high-boiling point solvent before concentrating the organic layer.

Experimental Protocols

Synthesis of this compound

This protocol describes the N-alkylation of (piperidin-4-yl)methanol with 4-(chloromethyl)pyridine hydrochloride.

Materials:

  • (Piperidin-4-yl)methanol

  • 4-(Chloromethyl)pyridine hydrochloride

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry, jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge (piperidin-4-yl)methanol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) (5-10 volumes relative to the limiting reagent).

  • Stir the suspension at room temperature under a nitrogen atmosphere for 30 minutes.

  • In a separate vessel, dissolve 4-(chloromethyl)pyridine hydrochloride (1.05 eq) in a minimal amount of anhydrous DMF.

  • Add the 4-(chloromethyl)pyridine solution to the reactor dropwise over 1-2 hours, maintaining the internal temperature below 30 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Transfer the filtrate to a separatory funnel and add ethyl acetate (20 volumes).

  • Wash the organic layer with deionized water (3 x 10 volumes) and then with brine (1 x 10 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Crystallization
  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., isopropanol, ethyl acetate, or a mixture of ethanol and water).

  • If the solution is colored, treat with a small amount of activated charcoal and filter hot.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent.

  • Dry the crystals under vacuum at 40-50 °C to a constant weight.

Quantitative Data

Parameter Synthesis Purification (Crystallization)
Typical Scale 100 g90 g
Yield 85-95% (crude)80-90% (from crude)
Purity (by HPLC) >90%>99%
Reaction Time 12-18 hours4-6 hours (cooling & isolation)
Key Reagents (Piperidin-4-yl)methanol, 4-(Chloromethyl)pyridine HCl, K₂CO₃Isopropanol/Ethyl Acetate

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage A Charge (Piperidin-4-yl)methanol and K₂CO₃ in DMF C Slow Addition of Alkylating Agent A->C Stir for 30 min B Prepare Solution of 4-(Chloromethyl)pyridine HCl in DMF B->C D Reaction at Room Temperature (12-18h) C->D E Reaction Monitoring (TLC/HPLC) D->E F Filter Reaction Mixture E->F Reaction Complete G Extraction with EtOAc F->G H Aqueous Washes (Water & Brine) G->H I Drying and Concentration H->I J Crude Product I->J K Crystallization from Isopropanol/EtOAc J->K L Filtration and Washing K->L M Drying under Vacuum L->M N Pure this compound M->N

Caption: Experimental workflow for the synthesis and purification.

Troubleshooting_Logic Start Experiment Start Problem Low Yield? Start->Problem Check_Reagents Check Reagent Quality (Alkylating Agent, Base) Problem->Check_Reagents Yes Impurity Di-alkylation Observed? Problem->Impurity No Check_Conditions Verify Reaction Conditions (Temperature, Time) Check_Reagents->Check_Conditions Check_Stoichiometry Review Stoichiometry (Excess Amine) Check_Conditions->Check_Stoichiometry Check_Stoichiometry->Start Adjust & Retry Slow_Addition Ensure Slow Addition of Alkylating Agent Impurity->Slow_Addition Yes Purification_Issue Purification Difficulty? Impurity->Purification_Issue No Slow_Addition->Purification_Issue Optimize_Solvent Optimize Crystallization Solvent System Purification_Issue->Optimize_Solvent Yes Success Successful Synthesis Purification_Issue->Success No Salt_Formation Consider Salt Formation Optimize_Solvent->Salt_Formation Salt_Formation->Start Adjust & Retry

Caption: Troubleshooting decision-making workflow.

Validation & Comparative

Unveiling the Molecular Architecture: A Guide to ¹H and ¹³C NMR Analysis of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, precise structural elucidation of novel chemical entities is paramount. For researchers and scientists, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the intricate three-dimensional structure of organic molecules in solution.[1][2] This guide provides a comprehensive analysis of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol using ¹H and ¹³C NMR spectroscopy, offering a comparative perspective with alternative analytical methods and detailed experimental protocols.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the protons and carbons of this compound. These predictions are based on the analysis of structurally similar pyridine and piperidine derivatives.[3][4][5][6] The exact chemical shifts and coupling constants (J) in Hertz (Hz) would be determined experimentally.

Table 1: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2', H-6' (Pyridine)~8.5Doublet (d)5-6
H-3', H-5' (Pyridine)~7.3Doublet (d)5-6
H-7' (CH₂)~3.5Singlet (s)-
H-2, H-6 (Piperidine, axial & equatorial)2.0 - 3.0Multiplet (m)-
H-3, H-5 (Piperidine, axial & equatorial)1.2 - 1.8Multiplet (m)-
H-4 (Piperidine)~1.5Multiplet (m)-
H-7 (CH₂)~3.4Doublet (d)~6
OHVariableBroad Singlet (br s)-

Table 2: Predicted ¹³C NMR Data

CarbonsPredicted Chemical Shift (δ, ppm)
C-4' (Pyridine)~150
C-2', C-6' (Pyridine)~148
C-3', C-5' (Pyridine)~124
C-7' (CH₂)~63
C-4 (Piperidine)~40
C-2, C-6 (Piperidine)~53
C-3, C-5 (Piperidine)~29
C-7 (CH₂OH)~68

Experimental Protocols for NMR Analysis

A standardized protocol is crucial for acquiring high-quality NMR spectra. The following outlines a typical procedure for ¹H and ¹³C NMR analysis of a small organic molecule like this compound.[7][8][9]

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

  • The analysis is typically performed on a 400 MHz or 500 MHz NMR spectrometer.[7]

  • The instrument is tuned and locked onto the deuterium signal of the solvent.

  • Shimming is performed to optimize the homogeneity of the magnetic field.

3. ¹H NMR Acquisition:

  • A standard single-pulse experiment is typically used.[8]

  • Key parameters to set include the spectral width (e.g., -2 to 12 ppm), acquisition time (2-4 seconds), and relaxation delay (1-5 seconds).

  • A 45° or 90° pulse angle is commonly used.[8]

4. ¹³C NMR Acquisition:

  • A proton-decoupled experiment is standard to simplify the spectrum by removing C-H coupling.[8]

  • A wider spectral width is required (e.g., 0 to 200 ppm).

  • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is necessary to achieve a good signal-to-noise ratio.

  • To obtain quantitative ¹³C spectra, an inverse-gated decoupling experiment can be performed to suppress the Nuclear Overhauser Effect (NOE).[8][10]

5. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to generate the spectrum.

  • Phase and baseline corrections are applied.

  • The spectrum is referenced to the internal standard.

  • Integration of the signals in the ¹H NMR spectrum provides the relative ratios of the different types of protons.[11]

Comparative Analysis of Structural Elucidation Techniques

While NMR is a powerful tool, other analytical techniques can provide complementary or alternative structural information.[1][2][12]

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Detailed 3D structure, connectivity of atoms, stereochemistry.[13]Non-destructive, provides rich structural detail in solution.Relatively low sensitivity, requires larger sample amounts, complex spectra for large molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.[1]High sensitivity, small sample amount needed, can be coupled with chromatography (GC-MS, LC-MS).Provides limited information on stereochemistry and connectivity, structure inferred from fragments.[1]
X-ray Crystallography Precise 3D atomic coordinates in the solid state.[2][14]Provides unambiguous atomic resolution structure.Requires a single crystal of sufficient quality and size, structure may differ from solution conformation.[14]
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.

Workflow for NMR-based Structural Elucidation

The following diagram illustrates the logical workflow for the structural analysis of this compound using NMR spectroscopy.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Compound Compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Insert Sample H1_NMR 1H NMR Acquisition Spectrometer->H1_NMR C13_NMR 13C NMR Acquisition Spectrometer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Spectrometer->TwoD_NMR Processing Fourier Transform, Phase & Baseline Correction H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Analysis Chemical Shift Analysis, Integration, Coupling Constants Processing->Analysis Structure Structure Elucidation Analysis->Structure

References

Comparative Analysis of the Mass Spectrometry Fragmentation Pattern of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the predicted mass spectrometry fragmentation pathways for (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol. The analysis is based on established fragmentation principles for its constituent chemical moieties—the pyridine ring, the piperidine core, and the primary alcohol. This document is intended for researchers and scientists in drug development and analytical chemistry who require structural elucidation of novel compounds containing similar scaffolds.

Predicted Fragmentation Behavior

This compound has a molecular weight of 206.29 g/mol .[1] In electrospray ionization (ESI) mass spectrometry, operating in positive ion mode, the compound is expected to readily form a protonated molecule, [M+H]⁺, with a corresponding mass-to-charge ratio (m/z) of 207.15. The subsequent fragmentation (MS/MS) of this precursor ion is dictated by the chemical properties of the protonated pyridyl and piperidinyl nitrogen atoms and the hydroxyl group.

The fragmentation of piperidine derivatives is heavily influenced by the ionization method and the nature of its substituents.[2] Common fragmentation patterns involve α-cleavage adjacent to the nitrogen atom and substituent-driven fragmentation.[2] For the target molecule, several competing fragmentation pathways are proposed, originating from the protonated parent ion.

Key Fragmentation Pathways:
  • Benzylic Cleavage: The most favorable fragmentation is predicted to be the cleavage of the C-N bond between the methylene bridge and the piperidine ring. This is due to the formation of a highly stable, resonance-stabilized pyridylmethyl cation (a tropylium-type ion).

  • Loss of Water: A characteristic fragmentation for alcohols is the neutral loss of a water molecule (H₂O) from the parent ion.[3] This pathway is common in both electron ionization (EI) and ESI-MS/MS.[2][3]

  • Piperidine Ring Cleavage: The piperidine ring itself can undergo cleavage, typically initiated by the protonated nitrogen, leading to various acyclic fragment ions.[2] This can include α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen.[2]

These competing pathways lead to a characteristic set of fragment ions that can be used to identify the molecule and distinguish it from structural isomers.

Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound following ESI-MS/MS analysis. The relative abundance of these ions would be dependent on the collision energy used.

Precursor Ion (m/z)Proposed Fragment IonFragment m/zNeutral LossProposed Structure of Fragment
207.15[M+H]⁺207.15-Protonated this compound
207.15Pyridylmethyl cation92.06C₆H₁₃NO[C₇H₈N]⁺
207.15Piperidinemethanol cation116.11C₇H₇N[C₆H₁₄NO]⁺
207.15Ion from H₂O loss189.14H₂O[C₁₂H₁₇N₂]⁺
189.14Subsequent fragmentation92.06C₆H₉N[C₇H₈N]⁺

Experimental Protocols

A general protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below.

1. Sample Preparation:

  • Prepare a stock solution of the compound at 1 mg/mL in methanol.

  • Perform serial dilutions to create working standards at concentrations of 10 ng/mL, 100 ng/mL, and 1 µg/mL using a mixture of 50:50 water:acetonitrile with 0.1% formic acid.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.

  • Ionization Mode: ESI Positive.

  • MS Method:

    • Full Scan (MS1): Scan from m/z 50-500 to identify the precursor ion [M+H]⁺.

    • Product Ion Scan (MS/MS): Select the precursor ion (m/z 207.15) and perform a product ion scan to observe the fragmentation pattern. The collision energy should be optimized (e.g., stepped collision energy 10-40 eV) to generate a rich fragmentation spectrum.

Visualization of Fragmentation Pathway

The diagram below illustrates the primary proposed fragmentation pathways for this compound.

Fragmentation_Pathway M Parent Ion This compound [M+H]⁺ m/z = 207.15 F1 Fragment 1 Pyridylmethyl Cation m/z = 92.06 M->F1 Benzylic Cleavage (- C₆H₁₃NO) F2 Fragment 2 Piperidinemethanol Cation m/z = 116.11 M->F2 Benzylic Cleavage (- C₇H₇N) F3 Fragment 3 Dehydrated Ion m/z = 189.14 M->F3 Neutral Loss (- H₂O)

Caption: Proposed ESI-MS/MS fragmentation pathways of protonated this compound.

References

A Comparative Guide to HPLC Method Development for Purity Analysis of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of the polar, basic compound (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol. We will explore various stationary phases, mobile phase compositions, and detection settings to establish a robust, stability-indicating HPLC method. This guide also presents alternative analytical techniques and includes detailed experimental protocols and supporting data to aid in method development and validation.

Introduction to the Analytical Challenge

This compound is a polar molecule containing both a basic piperidine nitrogen and a pyridine ring. These characteristics can lead to challenging chromatographic behavior, including poor peak shape (tailing) and insufficient retention on traditional reversed-phase columns. Therefore, careful method development is crucial to achieve accurate and reliable purity analysis. The pyridine moiety provides a chromophore, making UV detection a suitable choice. Based on the UV spectra of similar pyridine-containing compounds, a detection wavelength in the range of 254-260 nm is expected to provide adequate sensitivity.

Comparison of HPLC Methodologies

The selection of the HPLC column and mobile phase is critical for the successful separation of the target analyte from its potential impurities. Given the polar and basic nature of this compound, several reversed-phase column chemistries can be considered.

ParameterHPLC Method 1 (Recommended)HPLC Method 2 (Alternative)HPLC Method 3 (Alternative for Aromatic Impurities)
Stationary Phase C18 (e.g., Luna Omega Polar C18)Cyano (CN)Phenyl-Hexyl
Particle Size 3 µm or 5 µm3 µm or 5 µm3 µm or 5 µm
Column Dimensions 150 x 4.6 mm150 x 4.6 mm150 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid (TFA) in Water20 mM Potassium Phosphate buffer, pH 7.0
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 5-95% B over 20 min10-90% B over 15 min15-85% B over 25 min
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C40 °C
Detection Wavelength 254 nm260 nm254 nm
Advantages Good retention for polar compounds, excellent peak shape with formic acid, widely available.Alternative selectivity, can be beneficial for specific impurities.Enhanced separation of aromatic impurities through π-π interactions.[1][2]
Disadvantages May require optimization for highly polar impurities.TFA can suppress MS signals if used with a mass spectrometer.May have lower retention for non-aromatic polar compounds.

Alternative Analytical Techniques

While HPLC is the most common technique for purity analysis, other methods can provide complementary information.

TechniquePrincipleAdvantagesDisadvantages
Ultra-Performance Liquid Chromatography (UPLC) Utilizes smaller particle size columns (<2 µm) for higher resolution and faster analysis times.[3]Increased throughput, better resolution, and higher sensitivity compared to HPLC.[3]Requires specialized high-pressure instrumentation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Couples the separation power of LC with the mass identification capabilities of MS.Provides molecular weight information for impurity identification and structural elucidation.[3]Higher cost and complexity compared to HPLC-UV.
Gas Chromatography (GC) Separates volatile and thermally stable compounds in the gas phase.High resolution for volatile impurities.Not suitable for non-volatile compounds like the target analyte without derivatization.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the molecule and its impurities.Excellent for structural elucidation and can be quantitative (qNMR).Lower sensitivity compared to chromatographic techniques for trace impurities.

Experimental Protocols

Recommended HPLC Method for Purity Analysis

This protocol outlines a starting point for the development of a stability-indicating HPLC method.

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient:

    Time (min) % B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.[4]

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Dissolve the sample in the mobile phase A to a concentration of approximately 1 mg/mL.

3. Forced Degradation Studies:

To ensure the method is stability-indicating, forced degradation studies should be performed.[6][7]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours (solid state).

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.

Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-separated from the main peak and from each other.

Visualizing the Workflow

HPLC Method Development Workflow

HPLC_Method_Development cluster_start Phase 1: Initial Development cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Define_Analyte Define Analyte Properties (Polar, Basic) Select_Column Select Column (e.g., C18, Phenyl-Hexyl) Define_Analyte->Select_Column Select_Mobile_Phase Select Mobile Phase (Buffer, Organic Solvent) Select_Column->Select_Mobile_Phase Select_Detector Select Detector (UV @ 254 nm) Select_Mobile_Phase->Select_Detector Optimize_Gradient Optimize Gradient Profile Select_Detector->Optimize_Gradient Optimize_Flow_Rate Optimize Flow Rate Optimize_Gradient->Optimize_Flow_Rate Optimize_Temperature Optimize Temperature Optimize_Flow_Rate->Optimize_Temperature Forced_Degradation Forced Degradation Studies Optimize_Temperature->Forced_Degradation Validate_Method Validate Method (ICH Guidelines) Forced_Degradation->Validate_Method

Caption: A typical workflow for developing a stability-indicating HPLC method.

Logical Relationship of Purity Analysis Components

Purity_Analysis cluster_impurities Potential Impurities Analyte This compound Impurity_Profile Impurity Profile Analyte->Impurity_Profile HPLC_Method HPLC Method Impurity_Profile->HPLC_Method Purity_Assessment Purity Assessment HPLC_Method->Purity_Assessment Starting_Materials Starting Materials (4-Picoline, 4-Piperidinemethanol) Starting_Materials->Impurity_Profile Byproducts Synthesis Byproducts Byproducts->Impurity_Profile Degradants Degradation Products Degradants->Impurity_Profile

Caption: Relationship between the analyte, its impurities, and the analytical method for purity assessment.

Conclusion

Developing a robust and reliable HPLC method for the purity analysis of this compound requires a systematic approach. The recommended starting point is a reversed-phase C18 column with a mobile phase containing a low concentration of formic acid to ensure good peak shape and retention. Forced degradation studies are essential to establish the stability-indicating nature of the method. For comprehensive analysis, especially for impurity identification, coupling HPLC with mass spectrometry is highly recommended. This guide provides a solid foundation for researchers to develop and validate a suitable analytical method for this and similar polar basic compounds.

References

Comparative Analysis of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol and Its Positional Isomers: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the synthesis, potential biological activities, and structure-activity relationships of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol and its pyridin-2-yl and pyridin-3-yl isomers for researchers and scientists in drug discovery.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of the parent compound and its isomers is crucial for understanding their potential pharmacokinetic and pharmacodynamic profiles.

PropertyThis compound(1-(Pyridin-2-ylmethyl)piperidin-4-yl)methanol(1-(Pyridin-3-ylmethyl)piperidin-4-yl)methanol
Molecular Formula C₁₂H₁₈N₂OC₁₂H₁₈N₂OC₁₂H₁₈N₂O
Molecular Weight 206.28 g/mol 206.28 g/mol 206.28 g/mol
Predicted LogP 1.5 - 2.01.5 - 2.01.5 - 2.0
Predicted pKa (Piperidine N) 8.5 - 9.58.5 - 9.58.5 - 9.5
Predicted pKa (Pyridine N) ~5.2 (pyridin-4-yl)~5.2 (pyridin-2-yl)~4.7 (pyridin-3-yl)

Note: Predicted values are estimations based on computational models and may vary from experimental values.

Synthesis Strategies

The synthesis of these compounds generally involves a two-step process: N-alkylation of a piperidine precursor followed by modification of a functional group or direct coupling of the pyridinylmethyl and piperidinemethanol moieties.

A general synthetic workflow is outlined below:

Synthesis_Workflow A 4-Piperidinemethanol E N-Alkylation A->E B Pyridinylmethyl halide (2-, 3-, or 4-substituted) B->E C Base (e.g., K₂CO₃, Et₃N) C->E D Solvent (e.g., DMF, CH₃CN) D->E F Product (1-(Pyridin-X-ylmethyl)piperidin-4-yl)methanol E->F

A generalized synthetic workflow for the preparation of the target compounds.

Experimental Protocol: General N-Alkylation Procedure

  • Reaction Setup: To a solution of 4-piperidinemethanol (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (CH₃CN), add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (Et₃N, 2.5 eq.).

  • Addition of Alkylating Agent: Add the corresponding pyridinylmethyl halide (e.g., 4-(chloromethyl)pyridine hydrochloride, 1.1 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, and partition between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.

Comparative Biological Activity Analysis

Based on the structure-activity relationships (SAR) of analogous compounds, the position of the nitrogen atom in the pyridine ring is expected to significantly influence the biological activity and receptor selectivity of these isomers.

Cholinergic System Modulation

The pyridinylmethylpiperidine scaffold is a known pharmacophore for nicotinic acetylcholine receptors (nAChRs). The position of the pyridine nitrogen can affect the electronic distribution and steric hindrance, thereby influencing binding affinity and functional activity at different nAChR subtypes.

Potential Signaling Pathways of nAChR Activation

nAChR_Signaling Ligand Pyridinylmethyl- piperidinemethanol Isomer nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Ion_Channel Ion Channel Opening (Na⁺, Ca²⁺ influx) nAChR->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Ca_Signaling Increased Intracellular Ca²⁺ Ion_Channel->Ca_Signaling Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Response Downstream Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) Ca_Signaling->Downstream Downstream->Response

Simplified signaling pathway of nicotinic acetylcholine receptors.
Dopaminergic and Serotonergic System Interactions

Compounds containing piperidine and pyridine rings are also known to interact with dopamine and serotonin receptors. The different isomers may exhibit varying affinities and functional activities at subtypes of these receptors, such as D₂-like dopamine receptors and 5-HT₂A serotonin receptors.

Potential Workflow for Receptor Binding Affinity Screening

Receptor_Binding_Workflow Start Test Compounds (Isomers) Assay_Prep Prepare Receptor Membranes and Radioligand Start->Assay_Prep Incubation Incubate Compounds with Receptors and Radioligand Assay_Prep->Incubation Separation Separate Bound and Free Radioligand Incubation->Separation Measurement Measure Radioactivity of Bound Ligand Separation->Measurement Analysis Data Analysis (IC₅₀ and Kᵢ determination) Measurement->Analysis Result Comparative Affinity Data Analysis->Result

A typical workflow for a competitive radioligand binding assay.

Structure-Activity Relationship (SAR) Insights

  • Pyridin-4-yl Isomer: The symmetrical nature and the electron-withdrawing effect of the nitrogen at the 4-position may favor interactions with certain receptor subtypes.

  • Pyridin-2-yl Isomer: The proximity of the nitrogen to the linker may introduce steric hindrance and also allow for potential chelation with metal ions in metalloproteins, which could lead to a different pharmacological profile.

  • Pyridin-3-yl Isomer: This isomer is structurally most similar to nicotine (which has a 3-substituted pyridine ring), suggesting it might have a higher affinity for nAChRs, particularly the α4β2 subtype.

Conclusion and Future Directions

A direct, data-driven comparative analysis of this compound and its 2- and 3-pyridinylmethyl isomers is hampered by the lack of publicly available, head-to-head experimental data. Based on the analysis of structurally related compounds, it is evident that the position of the nitrogen atom in the pyridine ring is a critical determinant of biological activity and receptor selectivity.

To provide a definitive comparison, future research should focus on the parallel synthesis and biological evaluation of these three isomers. A comprehensive screening panel should include binding and functional assays for a range of relevant targets, including various subtypes of nicotinic, muscarinic, dopaminergic, and serotonergic receptors. Furthermore, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and in vivo pharmacokinetic studies would be essential to fully characterize and compare the drug-like properties of these isomers. Such a systematic study would provide invaluable data for guiding the design and development of novel therapeutics based on this scaffold.

A Comparative Guide to the Structure-Activity Relationship of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol Derivatives and Analogs as Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of piperidine-based compounds, with a focus on derivatives structurally related to (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol, primarily in the context of their activity as histamine H3 receptor (H3R) antagonists. Due to a lack of comprehensive SAR studies on the exact title compound, this guide synthesizes data from various studies on analogous 4-substituted and N-substituted piperidine derivatives to elucidate key structural determinants for biological activity.

Introduction

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. Piperidine and pyridine moieties are prevalent in a multitude of pharmacologically active compounds, including antihistamines, antipsychotics, and antimicrobial agents.[1][2] The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor in the central nervous system, is a key target for the treatment of various neurological and cognitive disorders.[3] Antagonists of the H3 receptor have been shown to enhance the release of several neurotransmitters, making them attractive candidates for drug development.[3][4]

This guide will explore the impact of structural modifications on the piperidine core and its substituents on the affinity and activity at the histamine H3 receptor, drawing comparisons from published data on related analogs.

Core Structure and Key Pharmacophoric Features

The general pharmacophore for many H3 receptor antagonists includes a basic amine center (typically within a cyclic structure like piperidine), a central scaffold, and a lipophilic region. For the this compound scaffold, these features can be mapped as follows:

  • Basic Amine: The nitrogen atom within the piperidine ring.

  • Central Scaffold: The piperidine-4-yl-methanol core.

  • Lipophilic/Aromatic Region: The pyridin-4-ylmethyl substituent on the piperidine nitrogen.

The interplay of these features, along with additional substitutions, dictates the compound's affinity and functional activity at the H3 receptor.

Structure-Activity Relationship Analysis

The following sections detail the SAR for modifications at different positions of the piperidine scaffold, based on data from analogous series of compounds.

Substitutions on the Piperidine Nitrogen (N1 Position)

The nature of the substituent at the N1 position of the piperidine ring is a critical determinant of H3 receptor affinity. Studies on various N-substituted piperidine derivatives have shown that an aromatic or heteroaromatic methyl group, such as the pyridin-4-ylmethyl group, is a common feature in potent H3 antagonists.[5]

Table 1: Comparison of N1-Substituents on Piperidine Derivatives and their H3 Receptor Affinity

Compound SeriesN1-SubstituentKey FindingsReference
4-Oxypiperidine EthersBenzylDisplayed nanomolar affinity at the hH3R.[4][4]
4-Oxypiperidine EthersBenzofuranylmethylHigh in vitro potency towards the guinea pig H3 receptor.[3][3]
4-Benzimidazolyl-piperidinylcarbonyl-piperidinesVariesOptimization of this position led to compounds with Ki ≤ 0.5 nM.[6][6]
Ketanserin AnaloguesArylmethylA simplified ArCH2 group greatly contributed to insect growth inhibitory activities, suggesting importance for biological interaction.[7][7]

This table is a synthesis of findings from different but related compound series and is intended for comparative purposes.

The data suggests that a substituted benzyl or a related heteroaromatic methyl group at the N1 position is generally favorable for H3 receptor binding. The pyridin-4-ylmethyl group in the title compound fits this favorable profile.

Modifications at the Piperidine 4-Position

The substituent at the 4-position of the piperidine ring significantly influences the compound's pharmacological profile. The hydroxymethyl group in this compound provides a polar functional group that can participate in hydrogen bonding interactions within the receptor binding pocket.

Table 2: Impact of C4-Substituents on Piperidine Derivatives' H3 Receptor Affinity

Compound SeriesC4-SubstituentKey FindingsReference
4-Hydroxypiperidines-OHReplacement with a more flexible chain altered potency, highlighting the importance of the C4-substituent's nature and orientation.[3][3]
4-Oxypiperidine Ethers-O-ArylEther linkage at C4 with an aromatic group is a common feature in potent H3 antagonists.[4][4]
4-Benzimidazolyl-piperidines-C(O)-Piperidine-BenzimidazoleThis complex substituent led to highly potent H3 antagonists.[6][8][6][8]

This table is a synthesis of findings from different but related compound series and is intended for comparative purposes.

The presence of a group capable of hydrogen bonding, such as the hydroxyl in the methanol substituent, is often beneficial. The overall size and lipophilicity of the C4-substituent also play a crucial role in optimizing receptor interactions.

Experimental Protocols

To ensure the reproducibility and comparability of biological data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to characterize H3 receptor antagonists.

Histamine H3 Receptor Binding Assay

This in vitro assay measures the ability of a test compound to displace a radiolabeled ligand from the H3 receptor, thereby determining its binding affinity (Ki).[9][10]

Materials:

  • Membrane Preparation: Homogenates from cells (e.g., HEK293 or CHO) stably expressing the human histamine H3 receptor, or from brain tissue with high H3R density (e.g., rat cerebral cortex).[10][11]

  • Radioligand: A tritiated H3 receptor ligand, such as [³H]Nα-methylhistamine.[10][12]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.[10][11]

  • Wash Buffer: Cold assay buffer.[10]

  • Test Compound: Serial dilutions of the compound of interest.

  • Non-specific Binding Control: A high concentration of a known H3R ligand (e.g., 10 µM clobenpropit).[12]

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).[10]

  • Scintillation Counter. [9]

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.[10]

  • Initiate Binding: Add the membrane preparation to each well.[10]

  • Incubation: Incubate the plate (e.g., at 25°C for 2 hours).[12][13]

  • Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters and wash with cold wash buffer to separate bound from free radioligand.[9][10]

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.[9]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).[10]

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying its effect on G-protein activation, distinguishing between agonists, antagonists, and inverse agonists.[9][10]

Materials:

  • Membrane Preparation: As in the binding assay.[10]

  • [³⁵S]GTPγS: A non-hydrolyzable, radiolabeled GTP analog.[9]

  • GDP: Guanosine diphosphate.[10]

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 10 mM MgCl2, and a specific concentration of GDP.[10]

  • Test Compound and Agonist (for antagonist mode). [9]

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, membrane preparation, GDP, and the test compound. For antagonist testing, also include a fixed concentration of an H3R agonist (e.g., (R)-α-methylhistamine).[9][10]

  • Initiate Reaction: Add [³⁵S]GTPγS to start the reaction.[9]

  • Incubation: Incubate the plate (e.g., at 30°C for 60 minutes).[10]

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.[10]

  • Quantification: Measure the radioactivity on the filters.[10]

  • Data Analysis:

    • For Inverse Agonists: Plot the reduction in basal [³⁵S]GTPγS binding against the log of the compound concentration to determine the IC50.[10]

    • For Antagonists: Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log of the compound concentration to determine the IC50.[10]

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Neuron H3R Histamine H3 Receptor Gi Gi/o Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Neurotransmitter_Release Neurotransmitter Release Gi->Neurotransmitter_Release Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP->Neurotransmitter_Release Regulates Histamine Histamine Histamine->H3R Activates Antagonist H3R Antagonist Antagonist->H3R Blocks

Caption: Signaling pathway of the Histamine H3 receptor and the inhibitory action of an antagonist.

Experimental_Workflow cluster_binding_assay Radioligand Binding Assay cluster_functional_assay [³⁵S]GTPγS Functional Assay b_start Prepare Membranes & Reagents b_incubate Incubate Membranes, Radioligand & Test Compound b_start->b_incubate b_filter Rapid Filtration b_incubate->b_filter b_quantify Scintillation Counting b_filter->b_quantify b_analyze Calculate Ki b_quantify->b_analyze f_start Prepare Membranes & Reagents f_incubate Incubate Membranes, GDP, [³⁵S]GTPγS & Test Compound f_start->f_incubate f_filter Rapid Filtration f_incubate->f_filter f_quantify Scintillation Counting f_filter->f_quantify f_analyze Determine IC50/EC50 f_quantify->f_analyze

Caption: Generalized experimental workflows for H3 receptor binding and functional assays.

SAR_Relationships Core This compound Core Scaffold N1 N1-Substituent (Pyridin-4-ylmethyl) Core->N1 C4 C4-Substituent (-CH2OH) Core->C4 Piperidine Piperidine Ring Core->Piperidine N1_SAR Aromatic/Heteroaromatic methyl group is favorable. Modulates lipophilicity and potential π-π interactions. N1->N1_SAR C4_SAR Polar group for H-bonding. Size and nature impact receptor fit and potency. C4->C4_SAR Piperidine_SAR Provides basic amine center. Conformation is crucial for optimal receptor interaction. Piperidine->Piperidine_SAR

Caption: Key structural elements and their influence on the SAR of the core scaffold.

Conclusion

The structure-activity relationship of this compound derivatives and their analogs as histamine H3 receptor antagonists is a complex interplay of steric, electronic, and physicochemical properties. Based on the analysis of related compound series, the pyridin-4-ylmethyl group at the N1 position and a polar substituent at the C4 position of the piperidine ring appear to be favorable for H3 receptor affinity. Further optimization of these positions, along with exploration of substitutions on the pyridine and piperidine rings, could lead to the discovery of novel and potent H3 receptor antagonists. The experimental protocols provided herein offer a standardized framework for the biological evaluation of such compounds, facilitating the generation of reliable and comparable data in the pursuit of new therapeutic agents.

References

A Tale of Two Rings: Unraveling the Biological Activity of Piperidine and Pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a core heterocyclic scaffold is a critical decision that profoundly shapes a drug candidate's journey from discovery to clinical application. Among the most celebrated of these foundational structures are the six-membered piperidine and the five-membered pyrrolidine rings. Both are classified as "privileged scaffolds" due to their frequent appearance in a vast array of biologically active compounds and approved drugs.[1] This guide offers an objective, data-driven comparison of these two scaffolds, providing insights into their distinct physicochemical properties, pharmacokinetic profiles, and impact on biological activity to inform rational drug design.

The utility of both piperidine and pyrrolidine stems from their ability to introduce a basic nitrogen atom, which is often crucial for molecular interactions with biological targets and for modulating key physicochemical properties like solubility.[1] However, the seemingly minor difference of a single methylene unit between the two rings leads to significant variations in their three-dimensional structure, flexibility, and lipophilicity, which can be strategically exploited by medicinal chemists.

Physicochemical and Pharmacokinetic Properties: A Comparative Overview

While structurally similar, piperidine and pyrrolidine exhibit subtle yet impactful differences in their fundamental properties that influence their behavior in biological systems. These differences can be strategically leveraged to fine-tune a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its overall biological activity.

PropertyPiperidinePyrrolidineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.22~11.27Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary concern. Pyrrolidine is slightly more basic, which may be attributed to greater conformational stabilization of its protonated form.[1]
logP (Octanol/Water) 0.840.46Piperidine is slightly more lipophilic than pyrrolidine.[1] This can influence solubility, cell permeability, and potential off-target hydrophobic interactions. The choice between the two can be a tool to modulate a compound's lipophilicity.
Conformational Flexibility Prefers a more rigid chair conformation.Adopts more flexible envelope and twist (pseudo-rotation) conformations.The rigidity of the piperidine ring can be advantageous for locking in a specific conformation required for high-affinity binding to a target.[1] Conversely, the greater flexibility of the pyrrolidine ring may be beneficial when conformational adaptability is necessary for target engagement.[1]
Metabolic Stability Generally stable and found in many approved drugs.[1] Can be susceptible to oxidation at carbons adjacent to the nitrogen.[1]Comparative studies have shown that five-membered pyrrolidine nitroxides can be more resistant to bioreduction than their six-membered piperidine counterparts, suggesting potentially enhanced metabolic stability in certain contexts.[1]Strategic placement of substituents can be used to block metabolic "soft spots" on both scaffolds. The inherent stability of the ring system can influence a drug's half-life and dosing regimen.
Pharmacokinetics (ADME) The slightly higher lipophilicity may lead to differences in membrane permeability and volume of distribution compared to pyrrolidine analogs.[1]The slightly lower lipophilicity may result in a more hydrophilic profile, potentially influencing distribution and excretion pathways.The choice of scaffold can significantly impact a drug's overall ADME profile, affecting its bioavailability, tissue distribution, and clearance.

Impact on Biological Activity: A Matter of Fit and Flexibility

The substitution of a piperidine with a pyrrolidine, or vice versa—a practice known as scaffold hopping—can have a profound effect on a compound's biological activity.[1] This is often attributed to the differences in ring size, conformational flexibility, and the resulting orientation of substituents in three-dimensional space.

Case Study 1: Dual Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs)

In the development of dual serotonin (SERT) and norepinephrine (NET) reuptake inhibitors for the treatment of depression and pain, both piperidine and pyrrolidine scaffolds have been explored. Structure-activity relationship (SAR) studies have shown that the choice of the heterocyclic ring can influence potency and selectivity.

Compound ScaffoldTargetIC50 / Ki (nM)Reference
Piperidine DerivativeSERT7.7[2]
NET1531[2]
Pyrrolidine DerivativeSERT3.17[2]
NET4.41[2]

In a specific series of [(aryloxy)(pyridinyl)methyl] derivatives, the pyrrolidine-containing compounds demonstrated potent dual inhibition of both SERT and NET, while the corresponding piperidine analogs showed high affinity for SERT but significantly lower potency for NET.[2] This highlights how the subtle conformational differences imparted by the five-membered ring can be crucial for achieving a desired dual-target profile.

Case Study 2: Pancreatic Lipase Inhibitors

A study on potent pancreatic lipase inhibitors revealed that pyrrolidine derivatives exhibited stronger inhibition than their piperidine counterparts.[3] This was attributed to the smaller and more conformationally flexible pyrrolidine ring, which allowed for a better fit into the active site of the enzyme.[3] The orientation of functional groups on the pyrrolidine ring was also found to enhance hydrogen bonding and hydrophobic interactions, leading to improved binding affinity.[1][3]

Compound ScaffoldTargetIC50 (µM)Reference
Piperidine Derivative 1Pancreatic Lipase>100[3]
Piperidine Derivative 2Pancreatic Lipase>100[3]
Pyrrolidine Derivative 3Pancreatic Lipase25.3[3]
Pyrrolidine Derivative 12 (most potent)Pancreatic Lipase12.5[3]
Orlistat (Reference Drug)Pancreatic Lipase0.15[3]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which these scaffolds operate and the experimental procedures used to evaluate them is crucial for a comprehensive understanding.

CXCR4 Signaling Pathway in Cancer Metastasis

The C-X-C chemokine receptor type 4 (CXCR4) plays a critical role in cancer metastasis. Its ligand, CXCL12, is highly expressed in organs to which CXCR4-expressing tumor cells metastasize, such as the lymph nodes, lungs, liver, and bones.[4] The CXCL12/CXCR4 signaling axis promotes tumor cell migration, invasion, and survival.[5][6] Both piperidine and pyrrolidine scaffolds have been incorporated into CXCR4 antagonists.

CXCR4_Signaling_Pathway CXCL12 CXCL12 CXCR4 CXCR4 (GPCR) CXCL12->CXCR4 Binds G_protein Gαi / Gβγ CXCR4->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK (MAPK Pathway) G_protein->Ras_Raf_MEK_ERK PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cell_Migration Cell Migration & Invasion PKC->Cell_Migration Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Gene_Transcription Gene Transcription Ras_Raf_MEK_ERK->Gene_Transcription Gene_Transcription->Cell_Migration Gene_Transcription->Cell_Survival

CXCR4 signaling pathway in cancer metastasis.
Experimental Workflow: In Vitro Microsomal Stability Assay

Assessing the metabolic stability of a compound is a critical step in drug discovery. The in vitro microsomal stability assay is a common method used to evaluate a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.

Microsomal_Stability_Assay Start Start Prepare_Reagents Prepare Reagents: - Test Compound (1 µM) - Liver Microsomes (0.5 mg/mL) - NADPH (Cofactor) - Buffer (pH 7.4) Start->Prepare_Reagents Incubate Incubate at 37°C Prepare_Reagents->Incubate Time_Points Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) Incubate->Time_Points Quench Quench Reaction (e.g., with cold acetonitrile) Time_Points->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS (Quantify remaining parent compound) Centrifuge->Analyze Calculate Calculate: - Half-life (t½) - Intrinsic Clearance (Clint) Analyze->Calculate End End Calculate->End

Workflow for an in vitro microsomal stability assay.

Detailed Experimental Protocols

In Vitro Microsomal Stability Assay

Purpose: To determine the metabolic stability of a compound in liver microsomes.

Materials:

  • Test compound

  • Liver microsomes (human, rat, or other species)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Ice-cold acetonitrile or methanol (for quenching)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer. Prepare the microsomal solution in the same buffer (e.g., 0.5 mg/mL protein concentration).

  • Incubation: In a 96-well plate, add the microsomal solution and the test compound. Pre-incubate the plate at 37°C for a few minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile to precipitate the proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression will give the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance can be calculated.

Serotonin Reuptake Inhibition Assay

Purpose: To measure the ability of a compound to inhibit the reuptake of serotonin into cells expressing the serotonin transporter (SERT).

Materials:

  • Cells stably expressing human SERT (e.g., HEK293-hSERT)

  • Test compound and reference inhibitor (e.g., fluoxetine)

  • [³H]-Serotonin (radioligand)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • 96-well cell culture plates

  • Scintillation counter and scintillation fluid

  • Filter mats and cell harvester

Procedure:

  • Cell Culture: Plate the SERT-expressing cells in 96-well plates and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of the test compound or reference inhibitor for 15-30 minutes at 37°C.

  • Uptake Initiation: Initiate serotonin uptake by adding [³H]-Serotonin to each well at a final concentration near its Km for SERT.

  • Incubation: Incubate for a short period (e.g., 10-20 minutes) at 37°C.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lysis and Counting: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific serotonin uptake (IC50 value) by non-linear regression analysis of the concentration-response curve.

Pancreatic Lipase Inhibition Assay

Purpose: To determine the inhibitory activity of a compound against pancreatic lipase.

Materials:

  • Porcine pancreatic lipase (PPL)

  • p-Nitrophenyl butyrate (pNPB) as substrate

  • Tris-HCl buffer (pH 8.0)

  • Test compound and reference inhibitor (e.g., Orlistat)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare a solution of PPL in Tris-HCl buffer. Prepare a solution of pNPB in a suitable solvent like acetonitrile. Prepare serial dilutions of the test compound and reference inhibitor.

  • Assay Setup: In a 96-well plate, add the PPL solution and the test compound solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the pNPB substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 405 nm at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader. The increase in absorbance corresponds to the formation of p-nitrophenol.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The choice between a piperidine and a pyrrolidine scaffold is a nuanced decision that should be driven by the specific goals of a drug discovery program. While they share many similarities, particularly in their basicity, their differences in lipophilicity and conformational flexibility can be strategically exploited to optimize a compound's ADME properties and biological activity.[1] Piperidine offers a more rigid and slightly more lipophilic framework, which can be advantageous for achieving high binding affinity through conformational restriction.[1] Pyrrolidine, with its greater flexibility and slightly lower lipophilicity, may be a better choice when conformational adaptability is required for target engagement or when a more hydrophilic profile is desired.[1] Ultimately, the optimal choice will depend on the specific biological target, the desired pharmacokinetic profile, and the overall structure-activity relationship of the chemical series. A thorough understanding of the subtle yet significant differences between these two privileged scaffolds empowers researchers to make more informed decisions in the quest for novel and effective therapeutics.

References

In Vitro Assay Protocols for (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in vitro assay protocols relevant to the pharmacological evaluation of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol derivatives. Due to the specificity of this chemical scaffold, this document leverages experimental data from closely related pyridine and piperidine derivatives to offer a comprehensive framework for assessing potential biological activities. The protocols and comparative data herein focus on three key areas of pharmacological interest for this class of compounds: oncology, neuroscience, and immunology.

Anticancer Activity: VEGFR-2 Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain are a well-established class of anticancer agents.

Comparative Performance of Pyridine-based VEGFR-2 Inhibitors

The following table summarizes the in vitro inhibitory activity of representative pyridine-containing compounds against VEGFR-2, with Sorafenib, an approved multi-kinase inhibitor, as a comparator. A lower IC50 value indicates greater potency.

Compound IDChemical ClassVEGFR-2 IC50 (µM)Reference
Compound 10 Pyridine-derived0.12[1]
Compound 8 Pyridine-derived0.13[1]
Compound 9 Pyridine-derived0.13[1]
Sorafenib Standard0.10[1]
Detailed Experimental Protocol: VEGFR-2 Kinase Assay (Luminescence-based)

This protocol outlines a luminescence-based kinase assay to quantify the inhibitory activity of test compounds on recombinant human VEGFR-2. The principle relies on measuring the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed).[2]

Materials:

  • Recombinant Human VEGFR-2 (KDR)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the test compound dilution to the wells of a 96-well plate.

    • For the positive control (100% activity), add 5 µL of kinase buffer with DMSO.

    • For the blank (no enzyme), add 5 µL of kinase buffer with DMSO.

    • Add 10 µL of a solution containing the substrate and ATP to each well.

    • To initiate the reaction, add 10 µL of diluted VEGFR-2 enzyme to all wells except the blank.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve.

VEGFR2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Reaction Incubate Compound, Enzyme, ATP & Substrate Compound_Prep->Reaction Enzyme_Prep Prepare Enzyme/Substrate Mix Enzyme_Prep->Reaction Stop_Reaction Stop Reaction & Deplete ATP Reaction->Stop_Reaction 60 min, 30°C Signal_Generation Generate Luminescent Signal Stop_Reaction->Signal_Generation Read_Plate Read Luminescence Signal_Generation->Read_Plate Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50 nAChR_Binding_Pathway cluster_receptor α4β2 Nicotinic Acetylcholine Receptor cluster_ligands Competing Ligands nAChR nAChR Radioligand [3H]Epibatidine Radioligand->nAChR Binds Test_Compound Test Compound (e.g., Pyridin-4-ylmethyl -piperidin-4-yl)methanol derivative) Test_Compound->nAChR Competes for Binding NLRP3_Signaling_Pathway cluster_signals Inflammasome Activation Signals cluster_inflammasome NLRP3 Inflammasome Complex cluster_inhibition Point of Inhibition cluster_downstream Downstream Effects LPS Signal 1: LPS Pro_IL1b Pro-IL-1β LPS->Pro_IL1b Upregulates Nigericin_ATP Signal 2: Nigericin/ATP NLRP3 NLRP3 Nigericin_ATP->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Test_Compound Test Compound Test_Compound->NLRP3 Inhibits Assembly Casp1->Pro_IL1b Cleaves IL1b Secreted IL-1β Pro_IL1b->IL1b Maturation

References

Validation of the chemical structure of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the structural validation of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol, presenting a comparative analysis with structurally related alternatives. This document provides researchers, scientists, and drug development professionals with detailed experimental protocols and comparative data to ensure the accurate identification and characterization of this compound.

Chemical Structure and Properties Comparison

The validation of this compound's chemical structure is crucial for its application in research and development. Below is a comparison of its key properties with several structural analogues. This comparison aids in distinguishing the target compound from potential isomers or related substances that may arise during synthesis.

PropertyThis compound (Target)(1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol (Isomer)1-Methyl-4-piperidinemethanol (Analogue)[1][2]4-Piperidinemethanol (Core Structure)[3]
Molecular Formula C₁₂H₁₈N₂O[4][5]C₁₂H₁₈N₂O[6][7]C₇H₁₅NO[1][2]C₆H₁₃NO[3]
Molecular Weight 206.29 g/mol [4]206.29 g/mol 129.20 g/mol [1][2]115.17 g/mol [3]
CAS Number 914349-22-7[4]1543401-60-0[6]20691-89-8[1]6457-49-4[3]
Representative ¹H NMR Predicted: δ 8.5 (d, 2H), 7.3 (d, 2H), 3.5 (s, 2H), 3.4 (d, 2H), 2.8 (m, 2H), 2.0 (m, 2H), 1.6 (m, 1H), 1.2-1.4 (m, 4H)Predicted: Chemical shifts will vary, particularly for the piperidine ring protons.δ 3.46 (d, 2H), 2.82-2.92 (m, 2H), 2.26 (s, 3H), 1.93 (dt, 2H), 1.68-1.79 (m, 2H), 1.38-1.55 (m, 1H), 1.28 (dq, 2H)[2]Predicted: Lacks signals for the pyridine-4-ylmethyl or N-methyl group.
Representative ¹³C NMR Predicted: δ 150 (2C), 148, 124 (2C), 68, 62, 53 (2C), 40, 29 (2C)Predicted: Chemical shifts will vary, particularly for the piperidine ring carbons.δ 67.4, 55.5 (2C), 46.3, 37.9, 28.8 (2C)[2]Predicted: Fewer signals due to a simpler structure.
Mass Spec (m/z) [M+H]⁺ 207.15207.15130.12116.11

Experimental Validation Workflow

The definitive structural confirmation of this compound requires a multi-technique analytical approach. The following diagram illustrates a typical workflow.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Final Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS HPLC Purity & Identity Check (HPLC) Purification->HPLC Confirmation Structure Validated NMR->Confirmation MS->Confirmation HPLC->Confirmation

Caption: General workflow for the synthesis, purification, and structural validation of a chemical compound.

Logical Framework for Structure Elucidation

The data from each analytical technique provides a unique piece of the structural puzzle. Their combined interpretation leads to an unambiguous validation of the chemical structure.

G cluster_data Experimental Data cluster_interpretation Data Interpretation cluster_conclusion Conclusion H_NMR ¹H NMR - Proton environment - Connectivity (J-coupling) Interpretation Combined Spectroscopic & Chromatographic Analysis H_NMR->Interpretation C_NMR ¹³C NMR - Number of unique carbons - Carbon environment C_NMR->Interpretation Mass_Spec Mass Spectrometry - Molecular weight - Elemental composition Mass_Spec->Interpretation HPLC_Data HPLC - Purity - Retention time HPLC_Data->Interpretation Conclusion Validated Structure of This compound Interpretation->Conclusion

Caption: Logical relationship of analytical techniques for unambiguous structure confirmation.

Detailed Experimental Protocols

The following are detailed, representative protocols for the key analytical techniques used in the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.[8]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

    • Ensure the solution is clear and free of particulate matter.

  • ¹H NMR Acquisition:

    • Insert the sample into the spectrometer.

    • Tune and shim the probe to optimize magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse program (e.g., 'zg' on Bruker instruments).

    • Typical parameters include a 45° pulse width, a spectral width covering the expected chemical shift range (e.g., -1 to 10 ppm), and a recycle delay (d1) of 1-2 seconds.[9] The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.

    • Adjust the receiver gain (rga) automatically.[10]

    • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

    • A sufficient number of scans (which may be several hundred to thousands) is required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shifts using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

Mass Spectrometry (MS)

This protocol describes the determination of the compound's molecular weight using electrospray ionization (ESI) mass spectrometry.[11]

  • Instrumentation: A mass spectrometer equipped with an ESI source (e.g., Quadrupole-Time of Flight (Q-TOF) or Triple Quadrupole).[11][12]

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.[13]

    • Dilute this stock solution to a final concentration of 1-10 µg/mL using a mixture of solvents compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[13]

    • Filter the final solution if any precipitate is observed.[13]

  • Analysis:

    • The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Operate the ESI source in positive ion mode to generate the protonated molecule [M+H]⁺.

    • Acquire data over a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • For high-resolution mass spectrometry (HRMS), use an internal or external calibrant to ensure high mass accuracy (typically < 5 ppm).[12]

  • Data Interpretation:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Compare the measured m/z value with the theoretical exact mass calculated from the molecular formula.

High-Performance Liquid Chromatography (HPLC)

This protocol is for assessing the purity of the synthesized compound.[14][15]

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[14]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for small molecule analysis.[16][17]

    • Mobile Phase: A gradient of two solvents is typically employed. For example, Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid, and Solvent B: Acetonitrile with 0.1% TFA or formic acid.

    • Flow Rate: A typical flow rate is 1.0 mL/min.[17]

    • Detection: Monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm or 260 nm for the pyridine moiety).

    • Injection Volume: 5-20 µL.

  • Sample Preparation:

    • Dissolve a small amount of the compound in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) to a concentration of approximately 0.5-1.0 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis and Data Processing:

    • Inject the sample onto the HPLC system.

    • Record the chromatogram.

    • Integrate the area of all detected peaks.

    • Calculate the purity of the compound by dividing the area of the main peak by the total area of all peaks and expressing the result as a percentage.

References

A Comparative Guide to the Metabolic Stability of Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone in modern medicinal chemistry, appearing as a key scaffold in a vast array of clinically approved drugs.[1][2] Its prevalence is due to its ability to improve pharmacokinetic properties, enhance binding to molecular targets, and provide a versatile template for chemical modification.[1][3][4] However, the piperidine moiety can also be a site of significant metabolic activity, potentially leading to rapid clearance and reduced drug efficacy.

This guide provides a comparative analysis of the metabolic stability of piperidine-containing compounds, details the primary metabolic pathways, presents supporting data, and outlines the standard experimental protocols used for evaluation.

Metabolic Pathways: The Fate of the Piperidine Ring

The metabolic fate of piperidine-containing drugs is primarily governed by Phase I metabolism, catalyzed largely by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor for many such compounds.[5][6][7] These enzymatic reactions introduce or expose functional groups, increasing the compound's polarity and preparing it for subsequent Phase II conjugation and excretion. The most common metabolic pathways are outlined below.

MetabolicPathways cluster_0 Primary Compound cluster_1 Metabolizing Enzymes cluster_2 Major Metabolites Parent Piperidine-Containing Drug (R-N-R') CYP Cytochrome P450s (e.g., CYP3A4) Parent->CYP Metabolism Met1 α-Carbon Oxidation (Lactam Formation) CYP->Met1 Met2 N-Dealkylation CYP->Met2 Met3 Ring Hydroxylation CYP->Met3 Met4 N-Oxidation CYP->Met4 Met5 Ring Opening/ Contraction CYP->Met5

Major metabolic pathways of piperidine-containing compounds.
  • N-Dealkylation: This is a predominant metabolic pathway for many piperidine drugs, where an alkyl group attached to the piperidine nitrogen is removed.[5][6][7]

  • Alpha-Carbon Oxidation: Oxidation of the carbon atom adjacent to the nitrogen is a common metabolic fate, leading to the formation of a stable lactam metabolite.[6][7]

  • Ring Hydroxylation: The introduction of a hydroxyl group at various positions on the piperidine ring increases the compound's polarity.

  • N-Oxidation: The nitrogen atom of the piperidine ring can be directly oxidized to form an N-oxide metabolite.[6]

  • Ring Opening and Contraction: Though less common, enzymatic reactions can lead to the cleavage of the C-N bond, opening the ring or causing it to contract into a pyrrolidine derivative.[6][8]

Comparative Metabolic Stability Data

The metabolic stability of a piperidine ring can be significantly influenced by its chemical environment and can be modulated through structural modifications. Compared to other saturated heterocycles, piperidine is often more susceptible to metabolism. For instance, the morpholine ring is generally more metabolically stable because the electron-withdrawing oxygen atom reduces the basicity of the nitrogen and decreases the susceptibility of adjacent carbons to CYP-mediated oxidation.[6][9]

The following table provides illustrative data from a simulated comparative study using human liver microsomes (HLM), highlighting typical differences in metabolic stability between a parent piperidine compound and its analogs.

Compound TypeModificationRepresentative Half-Life (t½) in HLM (min)Representative Intrinsic Clearance (CLint) (µL/min/mg protein)Rationale for Stability Change
Parent Compound Standard Piperidine15185Baseline metabolic susceptibility.
Analog 1 Piperidine → Morpholine 9529The electron-withdrawing oxygen in the morpholine ring reduces susceptibility to oxidation.[6][9]
Analog 2 Piperidine → Piperazine 4069The second nitrogen atom can alter electronic properties and metabolic sites, often improving stability over piperidine.[9]
Analog 3 Deuterated Piperidine4562The stronger carbon-deuterium bond can slow the rate of CYP-mediated bond cleavage (Kinetic Isotope Effect).[10]
Analog 4 4,4-Difluoro Piperidine6046Fluorine atoms can block sites of metabolism and alter the electronic properties of the ring, thereby increasing stability.[9]

Note: The data above are representative examples intended for comparative purposes and are synthesized from established principles and examples in the literature.

Experimental Protocols

The metabolic stability of compounds is typically assessed using two primary in vitro assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. Microsomal assays primarily evaluate Phase I metabolism, while hepatocyte assays assess both Phase I and Phase II pathways in a whole-cell system.[11][12]

This high-throughput assay is a primary screen for assessing Phase I metabolic stability by incubating the test compound with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[13][14]

AssayWorkflow cluster_workflow Microsomal Stability Assay Workflow A 1. Reagent Preparation (Microsomes, Buffer, Test Compound) B 2. Pre-incubation (Microsomes + Buffer at 37°C) A->B C 3. Initiate Reaction (Add NADPH + Compound) B->C D 4. Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (Add cold Acetonitrile + Internal Standard) D->E F 6. Protein Precipitation (Centrifugation) E->F G 7. Sample Analysis (LC-MS/MS) F->G H 8. Data Processing (Calculate % remaining) G->H I 9. Parameter Calculation (t½ and CLint) H->I

Workflow for a typical in vitro microsomal stability assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a working solution of the test compound (e.g., 1 µM final concentration) by diluting a DMSO stock solution in buffer.[15] The final DMSO concentration should be kept low (<0.5%).

    • Thaw pooled human liver microsomes (HLM) on ice and dilute to a final protein concentration of 0.5-1.0 mg/mL in a phosphate buffer (e.g., 100 mM, pH 7.4).[15][16]

    • Prepare an NADPH regenerating system solution according to the manufacturer's instructions. This system continuously supplies the necessary cofactor for CYP enzyme activity.[17][18]

  • Incubation:

    • In a 96-well plate, add the diluted liver microsomes and pre-warm the plate at 37°C for 5-10 minutes with gentle shaking.[14][18]

    • To initiate the reaction, add the test compound and the NADPH regenerating system to the wells.[14][16]

    • A control reaction without the NADPH system should be included to assess non-enzymatic degradation.[15]

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a 2-3 fold volume of an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.[13][17] The "0" time point sample is typically prepared by adding the quenching solvent before the NADPH system.[18]

  • Sample Processing and Analysis:

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to precipitate the microsomal proteins.[18]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[13]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining against time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[18]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration in mg/mL) .[18]

This assay uses intact liver cells (fresh or cryopreserved), providing a more physiologically relevant model that includes both Phase I and Phase II metabolic enzymes, as well as active transport processes.[12][19][20]

Detailed Protocol:

  • Cell Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol and assess cell viability (should typically be >80%).

    • Dilute the hepatocytes to a specific density (e.g., 0.5-1.0 x 10^6 viable cells/mL) in pre-warmed incubation medium.[19][21]

  • Incubation:

    • Add the hepatocyte suspension to a 96-well plate and equilibrate at 37°C in a humidified incubator with 5% CO2.[21]

    • Prepare a working solution of the test compound in the incubation medium (e.g., 1 µM final concentration).

    • Initiate the metabolic reaction by adding the test compound solution to the cells.

  • Sampling and Reaction Termination:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) with an internal standard.[12][19]

  • Sample Processing and Analysis:

    • Process the samples (including cell lysis) and analyze the remaining parent compound concentration via LC-MS/MS, as described for the microsomal assay.[14]

  • Data Analysis:

    • Data analysis is performed similarly to the microsomal assay to determine the elimination rate constant (k), half-life (t½), and intrinsic clearance (CLint), where clearance is normalized to the number of cells (e.g., µL/min/10^6 cells).[21]

References

Safety Operating Guide

Proper Disposal of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol, a chemical compound utilized in laboratory research, is crucial for ensuring the safety of personnel and protecting the environment. This substance, containing both pyridine and piperidine functional groups, must be treated as hazardous waste and handled in accordance with institutional and regulatory guidelines.[1][2] Adherence to strict disposal protocols minimizes risks associated with its potential flammability, toxicity, and irritant properties.[1][3]

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. This includes chemical-resistant gloves (e.g., butyl rubber or Viton®), safety glasses with side shields or chemical splash goggles, and a standard laboratory coat.[1] All handling of this compound and its waste should be conducted within a certified laboratory chemical fume hood to avoid the inhalation of vapors.[3] Emergency eyewash stations and safety showers should be readily accessible.[3]

Spill Management

In the event of a spill, the area should be evacuated, and access restricted. For small spills, use an inert, non-combustible absorbent material such as vermiculite or sand to contain the substance.[1][4] The absorbent material should then be collected into a sealed, appropriately labeled container for disposal as hazardous waste.[3][5] For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]

Step-by-Step Disposal Protocol

The disposal of this compound waste must comply with all local, state, and federal regulations.[1][2] The following steps outline the proper procedure for its collection and disposal:

  • Waste Identification and Segregation : All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1] This waste stream should not be mixed with other incompatible wastes, particularly strong oxidizing agents and acids.[1][3]

  • Waste Collection and Labeling : Collect all waste in a designated, leak-proof, and sealable container.[1][3] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the associated hazards, such as "Flammable," "Toxic," and "Irritant."[1]

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1] The storage area should be away from sources of ignition and incompatible materials.[3][4]

  • Disposal Request : Once the waste container is full or no longer in use, a chemical waste collection request should be submitted to your institution's EHS or waste management department.[3] Do not dispose of this chemical down the drain or in regular trash.[4]

  • Final Disposal : The final disposal of the hazardous waste will be carried out by a licensed and approved waste disposal facility, often through methods such as incineration at high temperatures.[2][6]

Quantitative Data Summary

While specific quantitative data for this compound was not available in the search results, the following table summarizes general toxicological and physical hazard information for the parent compounds, pyridine and piperidine, which are indicative of the potential hazards.

CompoundOral LD50 (Rat)Dermal LD50 (Rabbit)Inhalation LC50 (Rat)Flash Point
Pyridine 891 mg/kg1,121 mg/kg17.1 mg/L (4 hours)20 °C
Piperidine 30 mg/kg275 mg/kg4000 ppm (4 hours)16 °C

Data sourced from representative safety data sheets.[3]

Experimental Protocols

The disposal procedure outlined above is a standard protocol derived from safety data sheets for structurally similar and parent compounds.

Methodology for Waste Segregation and Collection:

  • Designate a specific, labeled hazardous waste container for "this compound" and its contaminated materials.

  • Ensure the container is made of a compatible material, such as high-density polyethylene.[4]

  • As waste is generated, place it directly into the designated container.

  • Keep the container sealed when not in use.[3]

  • Store the container in a secondary containment bin within a designated satellite accumulation area.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

Proper Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Handling cluster_spill Spill Response cluster_disposal Final Disposal A Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat C Identify & Segregate Hazardous Waste A->C B Work in a Chemical Fume Hood B->C D Collect Waste in a Designated, Labeled Container C->D Do not mix with incompatible waste F Small Spill: Contain with Inert Absorbent C->F G Large Spill: Contact EHS Immediately C->G E Store Container in a Secure Satellite Accumulation Area D->E Keep container sealed I Submit Waste Collection Request to EHS E->I H Collect Contaminated Material for Disposal F->H H->D J Transfer to Licensed Waste Disposal Facility I->J

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.